molecular formula C6H6F3N3O B1322344 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 937717-66-3

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Número de catálogo: B1322344
Número CAS: 937717-66-3
Peso molecular: 193.13 g/mol
Clave InChI: UTBJLKDVQNCKAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C6H6F3N3O and its molecular weight is 193.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O/c1-12-2-3(5(10)13)4(11-12)6(7,8)9/h2H,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBJLKDVQNCKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020872
Record name 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937717-66-3
Record name 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
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Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical design, prized for its metabolic stability and versatile biological activity. When functionalized with a trifluoromethyl group and a carboxamide moiety, as in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, the resulting molecule exhibits a compelling profile for targeted inhibition of metabolic pathways. This guide offers a comprehensive exploration of this compound, from its fundamental properties and synthesis to its established role as a potent fungicide and its potential in drug discovery. As we dissect the structure-activity relationships and the mechanistic underpinnings of its biological effects, we aim to provide researchers and drug development professionals with a thorough understanding of this significant chemical entity.

Section 1: Core Compound Identity and Physicochemical Properties

Chemical Identity:

  • Systematic Name: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

  • CAS Number: 937717-66-3

  • Molecular Formula: C₆H₆F₃N₃O

  • Molecular Weight: 193.13 g/mol

Physicochemical Data Summary:

PropertyValueSource
Boiling Point (Predicted)287.4 ± 40.0 °C
Density (Predicted)1.56 ± 0.1 g/cm³

Section 2: Synthesis and Mechanistic Rationale

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a multi-step process that begins with the construction of the pyrazole ring, followed by the formation of the carboxamide functional group. The choice of reagents and reaction conditions is critical for achieving high yields and purity.

Part I: Synthesis of the Carboxylic Acid Precursor

The key precursor to the target molecule is 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. An efficient synthesis of this intermediate involves a series of condensation, acylation, cyclization, and hydrolysis reactions. The trifluoromethyl group is introduced early in the synthesis, a common strategy in medicinal chemistry to enhance metabolic stability and modulate the electronic properties of the molecule. The methyl group on the pyrazole ring is introduced via cyclization with methylhydrazine.

Part II: Amidation of the Carboxylic Acid Precursor

The final step in the synthesis is the conversion of the carboxylic acid to the corresponding carboxamide. This is a critical transformation in drug development as the amide bond is a key feature in many biologically active molecules, contributing to their binding affinity and pharmacokinetic properties.

Experimental Protocol: Amidation via Acyl Chloride Intermediate

This protocol describes a common and effective method for the amidation of a carboxylic acid.

Step 1: Activation of the Carboxylic Acid

  • To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

Causality: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ammonia in the subsequent step. Oxalyl chloride and thionyl chloride are effective reagents for this transformation, and the addition of catalytic DMF accelerates the reaction.

Step 2: Formation of the Carboxamide

  • Dissolve the crude acyl chloride in a fresh portion of an aprotic solvent.

  • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise.

  • Stir the reaction mixture for 1-2 hours at 0 °C and then allow it to warm to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Causality: Ammonia acts as the nucleophile, attacking the highly reactive acyl chloride to form the stable amide bond. The reaction is typically performed at low temperatures to control its exothermicity. The subsequent workup and purification steps are essential for isolating the target compound in high purity.

Synthesis Workflow Diagram:

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_amidation Amidation Starting Materials Starting Materials Pyrazole Ring Formation Pyrazole Ring Formation Starting Materials->Pyrazole Ring Formation Condensation, Acylation, Cyclization, Hydrolysis Carboxylic Acid Precursor Carboxylic Acid Precursor Pyrazole Ring Formation->Carboxylic Acid Precursor 1-methyl-3-(trifluoromethyl) -1H-pyrazole-4-carboxylic acid Acyl Chloride Intermediate Acyl Chloride Intermediate Carboxylic Acid Precursor->Acyl Chloride Intermediate Activation with Oxalyl/Thionyl Chloride Final Product 1-methyl-3-(trifluoromethyl) -1H-pyrazole-4-carboxamide Acyl Chloride Intermediate->Final Product Reaction with Ammonia

Caption: Synthetic pathway for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Section 3: Applications in Agrochemicals and Drug Discovery

The unique structural features of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide have led to its significant application in the agrochemical industry as a fungicide. Furthermore, the pyrazole carboxamide scaffold is a promising pharmacophore in drug discovery.

Succinate Dehydrogenase Inhibition in Fungicides

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a known succinate dehydrogenase inhibitor (SDHI). Succinate dehydrogenase (also known as complex II) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting this enzyme, SDHIs disrupt the fungal respiratory process, leading to a depletion of cellular energy and ultimately, cell death.

The trifluoromethyl group plays a crucial role in the fungicidal activity of this compound. Its high electronegativity and lipophilicity can enhance the binding affinity of the molecule to the active site of the succinate dehydrogenase enzyme. The pyrazole ring acts as a stable scaffold, and the carboxamide moiety is essential for hydrogen bonding interactions within the enzyme's active site.

Signaling Pathway Diagram:

SDHI_Mechanism cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate ComplexII Succinate Dehydrogenase (Complex II) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate CoQ Coenzyme Q ComplexII->CoQ Electron Transfer Downstream ETC Downstream ETC CoQ->Downstream ETC Electron Flow SDHI 1-methyl-3-(trifluoromethyl) -1H-pyrazole-4-carboxamide SDHI->ComplexII Inhibition Cellular Energy Cellular Energy SDHI->Cellular Energy Depletion ATP Production ATP Production Downstream ETC->ATP Production Oxidative Phosphorylation ATP Production->Cellular Energy

Caption: Mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide as an SDHI.

Potential in Drug Development

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The ability of this scaffold to engage in various biological targets makes it an attractive starting point for the development of new therapeutics.

While the primary application of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is in agriculture, its mechanism of action as an SDHI has implications for human health. Human succinate dehydrogenase shares structural similarities with its fungal counterpart, and inhibition of human SDH has been explored as a potential therapeutic strategy in certain cancers. However, the development of human SDH inhibitors requires careful design to ensure selectivity and minimize off-target effects.

The trifluoromethyl group is a key bioisostere for a methyl group in drug design. Its inclusion can enhance metabolic stability by blocking sites of oxidative metabolism, and its strong electron-withdrawing nature can influence the pKa of nearby functional groups, thereby affecting drug-receptor interactions and pharmacokinetic properties. The pyrazole ring itself is often used as a bioisosteric replacement for a phenyl ring, offering improved solubility and metabolic profiles.

Section 4: Safety and Handling

Hazard Identification:

Based on available data, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific target organ toxicity — single exposure: May cause respiratory irritation.

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.

  • Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.

  • First Aid:

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

    • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Section 5: Conclusion and Future Perspectives

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a molecule of significant interest due to its potent biological activity as a succinate dehydrogenase inhibitor. Its well-established role in agriculture as a fungicide highlights the effectiveness of the pyrazole carboxamide scaffold in targeting metabolic pathways. The strategic incorporation of the trifluoromethyl and methyl groups contributes significantly to its efficacy and provides valuable insights for the design of other bioactive molecules.

Looking forward, the exploration of pyrazole carboxamides in drug discovery continues to be a promising avenue of research. While the direct application of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide in human therapeutics may be limited by potential toxicity and lack of selectivity, the principles learned from its design and mechanism of action can be applied to the development of novel drug candidates targeting a range of diseases. Further research into the structure-activity relationships of this class of compounds will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • ChemBK. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved February 2, 2026, from [Link]

  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved February 2, 2026, from [Link]

  • An-Najah National University. (2025, December 9). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, an. Retrieved February 2, 2026, from [Link]

  • PubMed. (2023, December 13). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Retrieved February 2, 2026, from [Link]

  • PubMed. (2022, November 16). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Retrieved February 2, 2026, from [Link]

  • PubMed. (2023, July 18). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Retrieved February 2, 2026, from [Link]

  • HOLIMITOX. (2024, April 23). Inhibition of human drug transporter activities by succinate dehydrogenase inhibitors. Retrieved February 2, 2026, from [Link]

  • PubMed. (2024, September 7). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Retrieved February 2, 2026, from [Link]

  • PubMed Central (PMC). (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 9). *Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR14171

Technical Profile: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application profile of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide , a critical scaffold in modern agrochemical discovery.

Synonyms: Penthiopyrad Metabolite PAM, 3-(Trifluoromethyl)-1-methylpyrazole-4-carboxamide CAS Registry Number: 937717-66-3 Molecular Formula:


Molecular Weight:  193.13  g/mol [1]

Executive Summary & Molecular Identity

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (referred to herein as PAM ) represents the primary amide derivative of the "pyrazole acid" core found in the succinate dehydrogenase inhibitor (SDHI) fungicide Penthiopyrad .[1]

While often overshadowed by its parent active ingredients, this structure is chemically significant for two reasons:

  • Metabolic Indicator: It is the primary environmental and biological degradation product (metabolite) of Penthiopyrad, serving as a marker for residue analysis.

  • Structural Archetype: It exemplifies the "fluorinated pyrazole" pharmacophore—a rigid, electron-deficient scaffold designed to occupy the ubiquinone-binding pocket of mitochondrial Complex II. Unlike the difluoromethyl (

    
    ) group found in Fluxapyroxad or Sedaxane, this molecule features a trifluoromethyl (
    
    
    
    ) group, imparting distinct lipophilicity and metabolic stability profiles.
Physicochemical Properties
PropertyValueNote
Physical State White to off-white solidCrystalline form dominates due to amide H-bonding.
Melting Point >150°C (Predicted)High lattice energy driven by intermolecular

networks.
LogP ~0.7 - 1.0Moderate lipophilicity; lower than the parent drug Penthiopyrad.
Acidity (pKa) ~15 (Amide NH)Weakly acidic; stable to hydrolysis under neutral conditions.
Solubility DMSO, Methanol, AcetonitrileLimited aqueous solubility.

Structural Architecture & Electronic Dynamics

The molecule's efficacy as a biological scaffold stems from the interplay between the electron-withdrawing trifluoromethyl group and the planar pyrazole ring.

The Trifluoromethyl ( ) Effect

The


 group at the C3 position is not merely a lipophilic bulking agent; it profoundly alters the electronic landscape of the pyrazole ring:
  • Dipole Moment: The strong electronegativity of the three fluorine atoms creates a significant dipole, pulling electron density away from the ring. This deactivates the ring towards metabolic oxidation (e.g., by P450 enzymes).

  • Lipophilicity: The

    
     group increases the partition coefficient, facilitating membrane permeability in fungal pathogens.
    
  • Bioisosterism: It acts as a bioisostere for an isopropyl group but with higher metabolic stability and different electronic properties.

Regiochemistry of the N-Methyl Group

The position of the methyl group at N1 is critical. In the synthesis of SDHIs, the 1-methyl-3-trifluoromethyl isomer is the bioactive form. The regioisomer (1-methyl-5-trifluoromethyl) is generally inactive because the spatial orientation of the amide bond relative to the


 group disrupts binding within the enzyme's hydrophobic pocket.
Amide Resonance & Planarity

The C4-carboxamide moiety exhibits significant double-bond character due to resonance (


). This restricts rotation around the C(carbonyl)-N bond, locking the molecule into a planar conformation that favors stacking interactions within the crystal lattice and the receptor site.

Synthetic Pathways & Process Chemistry

The synthesis of PAM is typically a linear process starting from fluorinated acetoacetate derivatives. The critical challenge is controlling the regioselectivity during the pyrazole ring formation.

Retrosynthetic Analysis
  • Disconnection: The amide bond is cleaved to reveal the Acid Chloride and Ammonia .

  • Precursor: The acid chloride is derived from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1).

  • Ring Formation: The pyrazole ring is constructed via the cyclization of a 1,3-dicarbonyl equivalent with methylhydrazine.

Detailed Synthetic Protocol

The following protocol outlines the industrial-standard route adapted for laboratory synthesis.

Step 1: Formation of the Enol Ether

Reagents: Ethyl 4,4,4-trifluoroacetoacetate, Triethyl orthoformate, Acetic anhydride. Conditions: Reflux (


), 6 hours.
Mechanism:  The condensation yields Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate . This intermediate is crucial because the ethoxymethylene group directs the subsequent attack of the hydrazine.
Step 2: Cyclization (Regioselective Step)

Reagents: Methylhydrazine (


), Ethanol/Water, low temperature (

). Process: The hydrazine attacks the enol ether. The regioselectivity (1-Me-3-

vs 1-Me-5-

) is controlled by the solvent and temperature. Lower temperatures generally favor the desired 1-methyl-3-

isomer. Result: Ethyl 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate.
Step 3: Hydrolysis to Acid

Reagents:


 (aq), Methanol.
Conditions:  Reflux, 2 hours, followed by acidification (

). Product: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.[1][2][3]
Step 4: Amidation (Formation of PAM)

Reagents: Thionyl Chloride (


), Ammonium Hydroxide (

). Protocol:
  • Reflux the acid in

    
     (excess) to form the acid chloride. Remove excess 
    
    
    
    under vacuum.
  • Dissolve the residue in anhydrous DCM or THF.

  • Bubble

    
     gas or add concentrated aqueous 
    
    
    
    dropwise at
    
    
    .
  • Filter the precipitated solid (PAM), wash with water, and dry.

Synthesis Visualization

SynthesisPath Start Ethyl 4,4,4-trifluoroacetoacetate Inter1 Enol Ether Intermediate (Ethoxymethylene derivative) Start->Inter1 HC(OEt)3, Ac2O Cyclization Cyclization (+ Methylhydrazine) Inter1->Cyclization Ester Pyrazole Ester (1-Me-3-CF3 isomer) Cyclization->Ester Regioselective Control Acid Pyrazole Carboxylic Acid (CAS 113100-53-1) Ester->Acid NaOH, Hydrolysis AcidCl Acid Chloride (Activated Species) Acid->AcidCl SOCl2 PAM TARGET: PAM (Carboxamide) AcidCl->PAM NH3 (Ammonolysis)

Caption: Step-wise synthetic pathway from fluorinated precursors to the target carboxamide (PAM).

Biological & Environmental Context[1]

Role in SDHI Fungicides

While PAM itself is not the commercial fungicide, it is the "warhead" carrier. In Penthiopyrad , this carboxamide core is coupled to a bulky, lipophilic amine (a substituted thiophene).

  • Mechanism: The amide oxygen and nitrogen form critical hydrogen bonds with tyrosine and serine residues in the ubiquinone binding site (Site II) of the succinate dehydrogenase enzyme.

  • Resistance: The rigidity of the pyrazole-amide bond is a key factor in potency. Mutations in the fungal SDH enzyme often target the residues that interact with this amide linkage.

Metabolic Fate (The "PAM" Metabolite)

In soil and plant systems, Penthiopyrad undergoes degradation. The primary pathway involves the cleavage of the amide bond or the modification of the thienyl side chain.

  • PAM Formation: PAM is formed when the bulky side chain is cleaved, or via oxidative mechanisms that leave the primary amide intact.

  • Significance: Regulatory agencies (EPA, EFSA) monitor PAM residues to assess environmental persistence. PAM is generally more polar and mobile in soil than the parent Penthiopyrad.

Metabolic Pathway Diagram

Metabolism cluster_legend Environmental Fate Parent Penthiopyrad (Active Fungicide) PAM PAM Metabolite (1-Me-3-CF3-pyrazole-carboxamide) Parent->PAM Side-chain Cleavage (Microbial/Photolytic) Acid Pyrazole Acid (Ultimate Degradant) PAM->Acid Amide Hydrolysis

Caption: Simplified degradation pathway of Penthiopyrad yielding PAM and the subsequent acid.

Analytical Characterization

For researchers verifying the synthesis or detecting residues, the following spectral data is characteristic of PAM.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.30 (s, 1H, Pyrazole H-5) — The proton on the ring is deshielded by the adjacent nitrogen and carbonyl.
      
    • 
       7.60 (br s, 1H, 
      
      
      
      ) — Amide proton.
    • 
       7.10 (br s, 1H, 
      
      
      
      ) — Amide proton.
    • 
       3.92 (s, 3H, 
      
      
      
      ) — Characteristic singlet for the N-methyl group.
  • 
     NMR: 
    
    • Distinct quartet for the

      
       carbon (coupling with F) and the C3 ring carbon.
      
    • Carbonyl peak at ~162 ppm.

  • Mass Spectrometry (ESI+):

    • 
      .
      
    • Fragmentation often shows loss of

      
       (17) or the 
      
      
      
      group (69).

References

  • Food and Agriculture Organization (FAO). (2011). Penthiopyrad: Pesticide Residues in Food 2011 Evaluations Part I - Residues. FAO Plant Production and Protection Paper. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22374064, 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. PubChem.[1][4][5][6] Link

  • Mitsui Chemicals Agro, Inc. (2005). Process for producing 1-methyl-3-trifluoromethyl-4-pyrazolecarboxylic acid esters. U.S. Patent 6,965,034. Link

  • Yan, Z., et al. (2018). Recent Advances in the Discovery of Pyrazole-Carboxamide Fungicides. Journal of Agricultural and Food Chemistry. Link

Sources

Technical Guide: Mechanism of Action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

[1][2][3]

Executive Summary

This technical guide analyzes the pharmacodynamics and molecular mechanism of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (referred to herein as MTPC ).[1][2][3] MTPC represents the core pharmacophore—often termed the "warhead"—of the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides (e.g., Penthiopyrad, Fluxapyroxad).[2][3] While frequently identified as a primary metabolite (PAM) in environmental fate studies, its structural architecture defines the binding mode of the entire SDHI class.[2][3] This guide details its inhibition of Complex II, thermodynamic binding properties, and experimental validation protocols.[2][3]

Molecular Architecture & Target Identification[1][2][4][5][6]

Chemical Identity & Pharmacophore Analysis

MTPC is a pyrazole-4-carboxamide characterized by two critical steric and electronic features:

  • Trifluoromethyl group (

    
    ) at C3:  Provides high lipophilicity and electron-withdrawing character, enhancing metabolic stability and facilitating hydrophobic docking.[1][2][3]
    
  • Methyl group (

    
    ) at N1:  Locks the pyrazole ring orientation, preventing steric clash within the binding pocket.[1][2][3]
    
  • Primary Amide (

    
    ):  Acts as a bidentate hydrogen bond donor/acceptor system, essential for anchoring the molecule to the target enzyme.[1][2][3]
    
Biological Target: Complex II (Succinate Dehydrogenase)

The specific target is Succinate Dehydrogenase (SDH) , also known as Complex II in the mitochondrial electron transport chain (ETC).[2][3][4][5] SDH is a heterotetramer composed of four subunits:

  • SdhA (Flavoprotein): Oxidizes succinate to fumarate.[1][2][3]

  • SdhB (Iron-Sulfur protein): Transfers electrons.[1][2][3]

  • SdhC & SdhD (Integral membrane proteins): Form the ubiquinone binding site (Q-site).[1][2][3]

Action Site: MTPC binds to the Ubiquinone-binding site (Q-site) , located at the interface of the SdhB, SdhC, and SdhD subunits.[2]

Mechanistic Pharmacodynamics[1][2]

Mode of Inhibition

MTPC functions as a competitive inhibitor of ubiquinone (Coenzyme Q).[1][2][3] By occupying the Q-site, it physically blocks the transfer of electrons from the iron-sulfur clusters (specifically the [3Fe-4S] cluster) to ubiquinone.[1][2][3]

The Cascade of Failure:

  • Blockade: MTPC occupies the Q-site.[1][2][3]

  • Redox Halt: Electrons accumulate on the FAD and Fe-S clusters because they cannot exit to ubiquinone.[1][2][3]

  • ROS Generation: The "backed up" electrons leak directly to molecular oxygen (

    
    ), generating Superoxide (
    
    
    ).[1][2][3]
  • Cellular Death: Oxidative stress damages lipids and DNA, while ATP production ceases due to the halt in the Krebs cycle and ETC.[1][2][3]

Structural Binding Determinants (SAR)

Crystallographic data of SDHI-bound complexes reveals the specific interactions of the MTPC core:

Interaction TypeMTPC MoietyTarget Residue (Conserved)Function
Hydrogen Bond Carbonyl Oxygen (

)
Trp164 (SdhB) / Tyr58 (SdhD)Critical anchor; positions the inhibitor.[1][2][3]
Hydrogen Bond Amide Nitrogen (

)
Ser27 (SdhC)Stabilizes the amide orientation.[1][2][3]
Hydrophobic Trifluoromethyl (

)
Lipophilic Pocket (SdhB/C/D)Entropy-driven binding; excludes water.[1][2][3]

-Stacking
Pyrazole RingArg43 (SdhC)Electronic stabilization.[1][2][3]
Pathway Visualization

The following diagram illustrates the interruption of the Electron Transport Chain by MTPC.

SDH_Inhibition_PathwaySuccinateSuccinateSdhASdhA(FAD Reduction)Succinate->SdhAOxidationSdhBSdhB(Fe-S Clusters)SdhA->SdhBe- TransferQ_SiteQ-Site(Ubiquinone Binding)SdhB->Q_Sitee- TransferUbiquinoneUbiquinone(CoQ)Q_Site->UbiquinoneBLOCKEDROSROS Accumulation(Superoxide)Q_Site->ROSe- LeakageATP_FailATP DepletionQ_Site->ATP_FailCycle HaltComplexIIIComplex IIIUbiquinone->ComplexIIIMTPCMTPC(Inhibitor)MTPC->Q_SiteCompetitiveBinding

Caption: Schematic of the Electron Transport Chain blockade at Complex II. MTPC competes with Ubiquinone at the Q-site, forcing electron leakage (ROS) and energy failure.[1][2]

Experimental Validation Protocols

To validate the activity of MTPC (or its parent derivatives), a DCIP (2,6-dichlorophenolindophenol) Reduction Assay is the industry standard.[2][3] This colorimetric assay measures the transfer of electrons from succinate to an artificial acceptor (DCIP) mediated by SDH.[1][2][3]

Protocol: Mitochondrial SDH Inhibition Assay

Reagents:

  • Mitochondrial fraction (isolated from fungal mycelium or liver tissue).[1][2][3]

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA.[1][2][3]

  • Substrate: 20 mM Sodium Succinate.[1][2][3]

  • Electron Acceptor: 50 µM DCIP (Blue in oxidized form, Colorless in reduced form).[1][2][3]

  • Inhibitor: MTPC (dissolved in DMSO).[1][2][3]

Workflow:

  • Preparation: Thaw mitochondrial fraction on ice.

  • Baseline: Mix Assay Buffer + Mitochondria + Sodium Azide (to block Complex IV).[1][2][3]

  • Inhibitor Addition: Add MTPC at varying concentrations (

    
     to 
    
    
    M). Incubate for 10 mins at 25°C.
  • Initiation: Add Succinate to activate the enzyme.[1][2][3]

  • Measurement: Add DCIP. Immediately monitor absorbance decrease at 600 nm (Kinetic Mode).

  • Calculation: Plot

    
     vs. log[Inhibitor]. Calculate 
    
    
    .
Experimental Workflow Diagram

Assay_WorkflowStep11. Isolate Mitochondria(Differential Centrifugation)Step22. Pre-Incubation(Mitochondria + MTPC + Buffer)Step1->Step2Step33. Activation(Add Succinate)Step2->Step310 min @ 25°CStep44. Reaction Start(Add DCIP - Blue)Step3->Step4Step55. Kinetic Reading(OD600nm Decrease)Step4->Step5DCIP ReductionStep66. Data Analysis(Non-linear Regression)Step5->Step6ResultOutput: IC50 ValueStep6->Result

Caption: Step-by-step workflow for the DCIP-coupled Succinate Dehydrogenase inhibition assay.

Comparative Potency & Resistance[1][2][3][9]

It is crucial to distinguish between MTPC (the primary amide) and the commercial fungicides (N-substituted amides) derived from it.[1][2][3]

Structure-Activity Relationship (SAR) Data

The primary amide (MTPC) binds to SDH, but with significantly lower affinity than its N-substituted parent compounds.[1][2][3] The hydrophobic "tail" (R-group) of the parent drug provides additional Van der Waals contacts within the hydrophobic channel leading to the Q-site.[1][2][3]

CompoundStructureRelative Binding Affinity (

)
Role
Fluxapyroxad N-substituted (biphenyl)High (

nM)
Active Fungicide
Penthiopyrad N-substituted (alkyl-thiophene)High (

nM)
Active Fungicide
MTPC (PAM) Primary Amide (No tail)Low (

nM)
Metabolite / Intermediate

Note: While MTPC is the "warhead" containing the H-bonding motif, the lack of the hydrophobic tail results in a high dissociation rate, making it a weak inhibitor in isolation.

Resistance Mechanisms

Resistance to pyrazole-carboxamides arises from point mutations in the SDH subunits that alter the shape of the Q-site, preventing the inhibitor from binding while still allowing Ubiquinone (which is flexible) to function.[1][2]

  • SdhB H272Y/R/L: The most common mutation.[1][2][3] Histidine 272 is critical for H-bonding.[1][2][3]

  • SdhC I86F: Steric hindrance mutation.[1][2][3]

References

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides.

  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi.[2][3] Crop Protection.

  • Horsefield, R., et al. (2006). Structural and computational analysis of the quinone-binding site of complex II (succinate-ubiquinone oxidoreductase): a mechanism of electron transfer and proton conduction during ubiquinone reduction.[1][2][3] Journal of Biological Chemistry.

    • PubChem. 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide (Compound Summary).

    • Fungicide Resistance Action Committee (FRAC). FRAC Code List © 2024: Fungal control agents sorted by cross resistance pattern and mode of action.[1][2][3]

      Whitepaper: The Discovery and Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, a Cornerstone of Modern Fungicide Development

      Author: BenchChem Technical Support Team. Date: February 2026

      Abstract

      The relentless evolution of fungal pathogens in agriculture necessitates a continuous pipeline of novel, effective fungicides. The pyrazole carboxamide scaffold has emerged as a particularly fruitful area of research, leading to the development of a highly successful class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). This technical guide provides an in-depth exploration of a core molecule within this class: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. We will dissect the synthetic rationale, detail the multi-step preparation of its critical carboxylic acid precursor, and outline the final amidation to yield the target compound. Furthermore, this paper will illuminate the molecule's mechanism of action, providing researchers and drug development professionals with a comprehensive understanding of its discovery, synthesis, and biological significance.

      Introduction: The Rise of Pyrazole Carboxamides in Agrochemicals

      Pyrazole and its derivatives represent a pharmacologically significant scaffold, found in a wide array of therapeutic agents due to their versatile biological activities.[1] In the agrochemical sector, the search for potent and specific modes of action to combat fungal resistance has driven innovation. Pyrazole carboxamides have become central to this effort, particularly those designed to inhibit the fungal mitochondrial respiratory chain.[2][3]

      The discovery that amides derived from 3-(dihalomethyl)-1-methyl-1H-pyrazole-4-carboxylic acids were potent inhibitors of the enzyme succinate dehydrogenase (Complex II) was a watershed moment.[4] This enzyme is a critical component of the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an ideal target for disrupting fungal metabolism and growth. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide serves as a foundational structure, embodying the key pharmacophoric elements required for this potent bioactivity. Its discovery was not an isolated event but rather the culmination of systematic research into the structure-activity relationships of SDHI fungicides.

      Retrosynthetic Analysis and Strategy

      The synthesis of the target carboxamide is logically approached by disconnecting the amide bond. This retrosynthesis reveals that the primary challenge lies in the efficient and regioselective construction of the substituted pyrazole ring, specifically the key intermediate: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .[5]

      The core pyrazole heterocycle is classically formed via the condensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative.[6] For this specific target, the required precursors are a trifluoromethyl-substituted β-ketoester equivalent and methylhydrazine. The strategic challenge is to control the regioselectivity of the cyclization, as the reaction with methylhydrazine can potentially yield two different N-methylated regioisomers. Industrial processes have been heavily optimized to favor the desired 1-methyl isomer.[4]

      G Target 1-methyl-3-(trifluoromethyl)- 1H-pyrazole-4-carboxamide Acid 1-methyl-3-(trifluoromethyl)- 1H-pyrazole-4-carboxylic acid Target->Acid Amide Disconnection Ketoester_Eq Trifluoromethylated 1,3-dicarbonyl equivalent Acid->Ketoester_Eq Pyrazole Ring Disconnection Hydrazine Methylhydrazine Acid->Hydrazine Pyrazole Ring Disconnection Ammonia Ammonia (or amine source) G cluster_0 Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Oxidation UQ Ubiquinone (Q) SDH->UQ e- transfer UQH2 Ubihydroquinone (QH2) UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII to rest of chain Inhibitor Pyrazole Carboxamide (Fungicide) Inhibitor->SDH Binds to Qp site BLOCKS e- transfer

      Sources

      The Molecular Evolution of Pyrazole Carboxamide Fungicides: A Technical Whitepaper

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      The transition from first-generation carboxanilides to modern pyrazole carboxamides represents a watershed moment in agrochemical discovery. This guide analyzes the structural evolution, mechanistic precision, and resistance challenges of this fungicide class.[1] By replacing the oxathiin and pyridine scaffolds with the pyrazole ring, chemists achieved a "lock-and-key" fit within the ubiquinone-binding pocket (Q-site) of mitochondrial Complex II, resulting in broad-spectrum efficacy that defines modern crop protection.[1]

      Part 1: The Mechanistic Foundation

      Target Site: Mitochondrial Complex II

      Succinate Dehydrogenase Inhibitors (SDHIs) target Complex II (succinate-ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1] This complex is functionally unique as it links the tricarboxylic acid (TCA) cycle to the respiratory chain.

      • Physiological Role: Complex II catalyzes the oxidation of succinate to fumarate (via subunits A and B) and the reduction of ubiquinone (Q) to ubiquinol (QH2) (via subunits C and D).[1]

      • Inhibition Mechanism: Pyrazole carboxamides bind deep within the transmembrane Q-site (formed by the interface of subunits B, C, and D).[1] They act as high-affinity ubiquinone competitors, blocking electron transfer and halting ATP production.[1]

      DOT Diagram: Mechanism of Action

      SDHI_Mechanism cluster_mitochondria Mitochondrial Inner Membrane cluster_complexII Complex II (SDH) SdhA SdhA (Succinate Oxidation) SdhB SdhB (Fe-S Clusters) SdhA->SdhB e- Transfer Fumarate Fumarate SdhA->Fumarate Q_Site Ubiquinone Binding Pocket (Q-Site) SdhB->Q_Site SdhCD SdhC/D (Membrane Anchor) ATP_Halt Respiration Halted (Cell Death) Q_Site->ATP_Halt e- Transport Blocked Succinate Succinate Succinate->SdhA e- Input Ubiquinone Ubiquinone (Q) Ubiquinone->Q_Site Native Binding SDHI Pyrazole Carboxamide (Inhibitor) SDHI->Q_Site High Affinity Blockade

      Caption: SDHIs block the Q-site, preventing electron transfer from Fe-S clusters to Ubiquinone.

      Part 2: Evolutionary Trajectory

      The history of this class is a lesson in scaffold hopping —retaining the pharmacophore while altering the core ring structure to optimize lipophilicity (LogP) and metabolic stability.

      Era 1: The Ancestors (1960s - 2000)[1]
      • 1966 (Carboxin): Developed by Uniroyal.[1] The first systemic fungicide.[2] It utilized a 1,4-oxathiin ring.[1]

        • Limitation: Narrow spectrum (Basidiomycetes only, e.g., smuts/bunts).[1]

      • 2003 (Boscalid): Developed by BASF.[1] This was the "Bridge" molecule. It replaced the oxathiin ring with a pyridine ring.

        • Breakthrough: First broad-spectrum SDHI effective against Ascomycetes (Botrytis, Alternaria).[1]

      Era 2: The Pyrazole Revolution (2010 - Present)

      Researchers discovered that a pyrazole-4-carboxamide core offered superior binding affinity compared to pyridine.[1] The introduction of the "Magic Methyl" (N-methyl) and fluorine motifs defined this era.[1]

      Active IngredientCompanyLaunch (Approx)Key Structural Feature
      Penthiopyrad Mitsui/DuPont2009/2010Thiophene side chain; chiral center.[1]
      Isopyrazam Syngenta2010Benzonorbornene ring (rigid hydrophobic tail).[1]
      Sedaxane Syngenta2011Optimized for soil mobility (Seed Treatment).[1]
      Fluxapyroxad BASF20123,4,5-trifluoroaniline tail; flexible bridge.[1]
      Benzovindiflupyr Syngenta2015"Solatenol"; extremely potent benzonorbornene.[1]
      Pydiflumetofen Syngenta2016"Adepidyn"; N-methoxy group (unique SAR).[1]
      DOT Diagram: Chemical Evolution

      Chemical_Evolution cluster_gen1 Generation 1: The Oxathiins cluster_gen2 Generation 2: The Pyridine Bridge cluster_gen3 Generation 3: The Pyrazoles Carboxin Carboxin (1966) Scaffold: 1,4-Oxathiin Target: Basidiomycetes Boscalid Boscalid (2003) Scaffold: Pyridine Target: Broad Spectrum Carboxin->Boscalid Scaffold Hop: Oxathiin to Pyridine Fluxapyroxad Fluxapyroxad (2012) Feature: Flexible Fluorinated Tail Boscalid->Fluxapyroxad Optimization: Pyridine to Pyrazole-CHF2 Benzovindiflupyr Benzovindiflupyr (2015) Feature: Rigid Benzonorbornene Fluxapyroxad->Benzovindiflupyr Tail Rigidification

      Caption: Evolution from narrow-spectrum oxathiins to high-potency pyrazole carboxamides.

      Part 3: Chemical Architecture & SAR

      The success of modern SDHIs relies on three specific structural domains:

      • The Acid Moiety (The Warhead):

        • Pyrazole Ring: Provides the ideal geometry for H-bonding with Trp173 (in SdhB).[1]

        • The "Magic Methyl": An N-methyl group at position 1.[1] This creates a steric clash that forces the amide bond out of plane, locking the molecule into the bioactive conformation required for the Q-site.

        • Difluoromethyl (CHF2): Located at C3.[1] This group fits into a small hydrophobic pocket and protects the molecule from metabolic degradation (blocking oxidation).[1]

      • The Linker:

        • A carboxamide bridge (-CONH-) is essential for H-bonding with Tyr58 (SdhD) and Ser39 (SdhC).[1]

      • The Amine Moiety (The Tail):

        • This hydrophobic region extends into the lipid channel.

        • Fluxapyroxad: Uses a flexible fluorinated phenyl ring.[1]

        • Benzovindiflupyr:[3][4][5][6][7] Uses a bulky, rigid benzonorbornene system to maximize Van der Waals contacts, resulting in picomolar potency.[1]

      Part 4: Resistance Management

      The high specificity of pyrazole carboxamides makes them prone to single-site mutations.[1] Resistance is primarily driven by amino acid substitutions in the ubiquinone-binding pocket.[1]

      • Key Mutations:

        • SdhB H272Y/R: Histidine to Tyrosine/Arginine exchange. Common in Botrytis cinerea.[1]

        • SdhC H134R: Common in Alternaria.[1]

      • Management Strategy:

        • Strict limitation on the number of applications per season (usually max 2).[1]

        • Co-formulation: Always mix with multi-site inhibitors (e.g., Chlorothalonil) or different MoA classes (e.g., Triazoles/DMIs) to protect the SDHI.[1]

      Part 5: Experimental Protocols

      Protocol: Mitochondrial Complex II Inhibition Assay (DCPIP Reduction)

      Objective: Quantify the IC50 of a pyrazole carboxamide candidate by measuring the reduction of DCPIP (2,6-dichlorophenolindophenol), which acts as an artificial electron acceptor.[1]

      Reagents:

      • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA.[1]

      • Substrate: 20 mM Sodium Succinate.

      • Electron Acceptor: 60 µM DCPIP (Blue when oxidized, Colorless when reduced).

      • Co-factor: 50 µM Decylubiquinone (soluble ubiquinone analog).[1]

      • Blocker: 1 mM Sodium Azide (NaN3) - Critical to block Complex IV and prevent re-oxidation.[1]

      Workflow:

      • Isolation: Isolate mitochondria from fungal mycelium (e.g., Botrytis cinerea) using differential centrifugation (10,000 x g).[1]

      • Preparation: Resuspend mitochondrial pellet in Assay Buffer.

      • Incubation:

        • Mix 950 µL Buffer + Mitochondria + Sodium Azide + SDHI Candidate (various concentrations).[1]

        • Incubate for 5 minutes at 25°C to allow inhibitor binding.[1]

      • Reaction Start: Add Succinate, Decylubiquinone, and DCPIP.

      • Measurement: Monitor absorbance decrease at 600 nm for 5 minutes using a kinetic spectrophotometer.

      • Calculation: Plot slope (rate) vs. log[Inhibitor] to determine IC50.

      DOT Diagram: Assay Workflow

      Assay_Workflow Step1 1. Fungal Tissue Homogenization Step2 2. Differential Centrifugation Step1->Step2 Step3 3. Mitochondrial Resuspension Step2->Step3 Step4 4. Add Inhibitor (Pre-incubation 5 min) Step3->Step4 Step5 5. Add Substrate mix (Succinate + DCPIP) Step4->Step5 Step6 6. Measure OD600 (Kinetic Read) Step5->Step6

      Caption: Step-by-step workflow for the DCPIP reduction assay to determine SDHI potency.

      References

      • Sierotzki, H., & Scalliet, G. (2013).[1] A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology.[1][5] Link

      • Glättli, A., et al. (2009).[1] Molecular Modeling of the Binding Mode of Carboxamide Fungicides to Complex II. Syngenta Crop Protection.[1][5][8]

      • Avenot, H. F., & Michailides, T. J. (2010).[1] Progress in understanding molecular mechanisms of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi.[1] Crop Protection.[1][3][5][6][8][9][10][11][12] Link[1]

      • Yamashita, Y., & Fraaije, B. (2024).[1] History and molecule design of succinate dehydrogenase inhibitor (SDHI) fungicides.[1][13] Journal of Pesticide Science.[1] Link

      • BASF Crop Protection. (2012).[1] Fluxapyroxad (Xemium) Technical Bulletin.[1]Link[1]

      • Syngenta Crop Protection. (2015).[1][5] Benzovindiflupyr (Solatenol) Global Launch Data.[1]Link[1][14]

      Sources

      The Unseen Architect: A Technical Guide to the Biological Activities of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

      Author: BenchChem Technical Support Team. Date: February 2026

      For Researchers, Scientists, and Drug Development Professionals

      Abstract

      The 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide core is a cornerstone in modern agrochemical design, serving as the foundational scaffold for a significant class of succinate dehydrogenase inhibitor (SDHI) fungicides. This technical guide provides a comprehensive overview of the biological activities stemming from this vital chemical entity. We will delve into its fundamental chemical properties, synthesis, and the intricate mechanism of action that underpins its potent fungicidal effects. Furthermore, this guide will explore its broader biological impact, including its recognized nematocidal properties and emerging potential in other therapeutic areas. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the critical information necessary to innovate within and beyond the established applications of this versatile molecule.

      Introduction: The Pyrazole Carboxamide Core

      1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal and agricultural chemistry.[1][2] Its structure, featuring a pyrazole ring substituted with a methyl group, a trifluoromethyl group, and a carboxamide moiety, provides a unique combination of stability, lipophilicity, and hydrogen bonding capabilities. These characteristics make it an ideal scaffold for the development of biologically active molecules.[3] While the core structure itself is a key intermediate, its derivatives have led to the commercialization of several highly effective agricultural products.[4]

      Chemical Properties:

      PropertyValueSource
      Molecular Formula C₆H₆F₃N₃O[5]
      Molar Mass 193.13 g/mol [5]
      Appearance White to off-white solid[1]
      IUPAC Name 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide[5]
      CAS Number 937717-66-3[5]

      Synonyms:

      • 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide[5]

      • Penthiopyrad-carboxamide[5]

      • Penthiopyrad metabolite PAM[5]

      Synthesis of the Core Scaffold

      The synthesis of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide scaffold typically involves the construction of the pyrazole ring followed by the introduction of the carboxamide functionality. A common route to its precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, involves a multi-step process.[6] An improved synthetic method starts with sodium cyanoacetate and proceeds through condensation, acylation, cyclization, and hydrolysis steps to yield the carboxylic acid intermediate.[6] This carboxylic acid can then be converted to the corresponding carboxamide through standard amidation reactions.

      Illustrative Synthetic Workflow:

      cluster_synthesis General Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide start Sodium Cyanoacetate condensation Condensation start->condensation acylation Acylation with Trifluoroacetyl Chloride condensation->acylation cyclization Cyclization with Methylhydrazine acylation->cyclization hydrolysis Hydrolysis cyclization->hydrolysis acid 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid hydrolysis->acid amidation Amidation acid->amidation final_product 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide amidation->final_product

      Caption: Generalized synthetic pathway to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

      Core Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

      The primary and most well-documented biological activity of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[7] This inhibition is the cornerstone of their potent fungicidal activity.

      SDH is a crucial enzyme that participates in both the citric acid cycle (Krebs cycle) and oxidative phosphorylation. It catalyzes the oxidation of succinate to fumarate in the citric acid cycle and transfers electrons to the electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, these pyrazole carboxamide derivatives block the electron flow from succinate to ubiquinone. This disruption of the electron transport chain leads to a halt in cellular respiration and ATP production, ultimately causing fungal cell death.

      Mitochondrial Electron Transport Chain and SDHI Action:

      cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I Q Ubiquinone (Q) ComplexI->Q ComplexII Complex II (SDH) ComplexII->Q Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Q->ComplexIII CytC->ComplexIV Succinate Succinate Succinate->ComplexII SDHI 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (SDHI) SDHI->ComplexII cluster_protocol In Vitro Antifungal Assay Workflow prep_compound Prepare Compound Stock and Working Solutions serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Fungal Inoculum inoculation Inoculate Wells with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation read_results Determine MIC (Visual or Spectrophotometric) incubation->read_results

      Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

      Succinate Dehydrogenase (SDH) Activity Assay

      This protocol describes a colorimetric assay to measure the activity of SDH and assess the inhibitory potential of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. [8][9] Materials:

      • Mitochondrial fraction isolated from the target organism

      • Test compound

      • SDH Assay Buffer (e.g., phosphate buffer, pH 7.2)

      • Succinate (substrate)

      • DCIP (2,6-dichlorophenolindophenol) (electron acceptor)

      • Phenazine methosulfate (PMS) (electron carrier)

      • 96-well plate

      • Spectrophotometer

      Procedure:

      • Reaction Mixture Preparation: Prepare a master mix containing the SDH assay buffer, succinate, DCIP, and PMS.

      • Sample and Compound Addition: Add the isolated mitochondrial fraction to the wells of a 96-well plate. Then, add the test compound at various concentrations to the respective wells. Include a control with no inhibitor.

      • Initiate Reaction: Start the reaction by adding the reaction mixture to all wells.

      • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer in kinetic mode. The reduction of DCIP leads to a color change and a decrease in absorbance.

      • Data Analysis: Calculate the rate of DCIP reduction (change in absorbance per minute) for each concentration of the inhibitor. The SDH activity is proportional to this rate. Determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the SDH activity.

      Safety and Toxicology

      The toxicological profile of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide and its derivatives is a critical aspect of their development and application. The precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, is classified as causing skin and serious eye irritation, and may cause respiratory irritation. [10]The carboxamide itself is classified as harmful if swallowed. [5]For some derivatives, there is a warning for suspected genetic defects. [5]A thorough toxicological assessment is essential for any new derivative to ensure its safety for human health and the environment.

      GHS Hazard Statements for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide:

      • H302: Harmful if swallowed [5]* H315: Causes skin irritation [5]* H319: Causes serious eye irritation [5]* H335: May cause respiratory irritation [5]* H341: Suspected of causing genetic defects [5]

      Conclusion and Future Perspectives

      The 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide scaffold has proven to be an exceptionally fruitful starting point for the development of potent biologically active molecules, particularly in the agrochemical sector. Its role as a cornerstone of modern SDHI fungicides is well-established, providing effective and broad-spectrum control of devastating fungal diseases in a wide range of crops. The discovery of its nematocidal activity further enhances its value in integrated pest management strategies.

      The exploration of this scaffold in medicinal chemistry, particularly in the development of selective COX-2 inhibitors, opens up exciting new avenues for therapeutic applications. The continued investigation into the structure-activity relationships of novel derivatives will undoubtedly lead to the discovery of new compounds with improved efficacy, broader spectrum of activity, and enhanced safety profiles. As researchers continue to unlock the potential of this versatile chemical entity, the 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide core is set to remain a significant player in both crop protection and human health for the foreseeable future.

      References

      • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

      • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

      • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide - ChemBK. (2024, April 9). Retrieved January 29, 2026, from [Link]

      • Synthesis, Nematicidal Activity and Docking Study of Novel Pyrazole-4-Carboxamide Derivatives Against Meloidogyne incognita | Request PDF - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

      • WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents. (n.d.).
      • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

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      • Activity of the Succinate Dehydrogenase Inhibitor Fungicide Penthiopyrad Against Sclerotinia sclerotiorum - APS Journals. (2020, April 4). Retrieved January 29, 2026, from [Link]

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      • Penthiopyrad (DPX-LEM17) 200 g/L SC and Penthiopyrad (DPX-LEM17) 200 g/L EC - novel carboxamide fungicides with low toxicity and low risk for beneficial non-target arthropods - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

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      • (PDF) Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

      • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed. (2022, November 16). Retrieved January 29, 2026, from [Link]

      • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY | iFyber. (n.d.). Retrieved January 29, 2026, from [Link]

      • Synthesis, Nematicidal Activity and Docking Study of Novel Pyrazole-4-Carboxamide Derivatives Against Meloidogyne incognita | Bentham Science Publishers. (2019, January 1). Retrieved January 29, 2026, from [Link]

      • Pesticides - Fact Sheet for Fluxapyroxad - Environmental Protection Agency (EPA). (2012, May 2). Retrieved January 29, 2026, from [Link]

      • Discovery of N -Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

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      • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - ACS Publications. (n.d.). Retrieved January 29, 2026, from [Link]

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      Methodological & Application

      Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide protocol

      Author: BenchChem Technical Support Team. Date: February 2026

      An Application Note for the Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

      Introduction: The Significance of the Trifluoromethyl-Pyrazole Scaffold

      The 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide core is a privileged scaffold in modern chemistry, serving as a critical building block in both agrochemical and pharmaceutical industries. Its prominence is largely due to the unique properties imparted by the trifluoromethyl (CF₃) group, which can enhance metabolic stability, binding affinity, and cell permeability of a molecule.[1][2] This particular pyrazole carboxamide is a key precursor to a class of highly effective fungicides known as succinate dehydrogenase inhibitors (SDHIs).[3] These compounds disrupt the fungal mitochondrial respiratory chain, demonstrating the potent biological activity that can be engineered from this core structure.[3][4]

      This document provides a comprehensive, two-part protocol for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. The methodology is designed to be robust and reproducible, guiding the researcher from commercially available starting materials to the purified final product. The synthesis is logically divided into two primary stages:

      • Part I: Formation of the key intermediate, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

      • Part II: Conversion of the carboxylic acid to the target carboxamide via an activated acyl chloride intermediate.

      Throughout this guide, we emphasize the rationale behind procedural choices, offering insights into reaction mechanisms and potential challenges to ensure a successful outcome.

      Overall Synthetic Workflow

      The following diagram outlines the complete synthetic pathway, from starting materials to the final, characterized product.

      Caption: Overall workflow for the two-part synthesis.

      Part I: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

      The initial stage of the synthesis focuses on constructing the pyrazole ring, a heterocyclic core. The chosen method is a well-established route involving the reaction of a β-ketoester with a hydrazine, which provides high yields and good regioselectivity.[3][5]

      Reaction Scheme

      (A visual representation of the chemical reaction for Part I would be placed here.)

      Scientific Rationale

      The synthesis begins with the reaction of ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate. This step forms an ethoxymethylene intermediate, which is more reactive towards nucleophilic attack. The subsequent cyclization with methylhydrazine is the key ring-forming step. Methylhydrazine has two non-equivalent nitrogen atoms; the reaction regioselectively yields the desired 1-methyl-3-(trifluoromethyl) isomer as the major product. The final step is the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid using a strong base like sodium hydroxide, followed by acidification.

      Materials and Equipment
      Reagent/MaterialCAS No.M.W. ( g/mol )QuantityNotes
      Ethyl 4,4,4-trifluoroacetoacetate372-31-6184.111.0 eqCorrosive, handle with care.
      Triethyl orthoformate122-51-0148.201.5 eqMoisture sensitive.
      Acetic anhydride108-24-7102.093.0 eqCorrosive, lachrymator.
      Methylhydrazine60-34-446.071.1 eqToxic and flammable.
      Sodium Hydroxide (NaOH)1310-73-240.002.5 eqCorrosive.
      Hydrochloric Acid (HCl), conc.7647-01-036.46As neededCorrosive.
      Toluene108-88-392.14SolventFlammable.
      Ethanol64-17-546.07SolventFlammable.
      Equipment
      Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, Buchner funnel.
      Experimental Protocol
      • Formation of the Ethoxymethylene Intermediate:

        • To a dry 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetic anhydride (3.0 eq). Heat the anhydride to 100-105 °C.[5]

        • In a separate flask, prepare a mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and triethyl orthoformate (1.5 eq).

        • Add this mixture dropwise to the heated acetic anhydride over 1 hour. Maintain the reaction temperature at 100-105 °C.

        • After the addition is complete, continue heating for an additional 5-6 hours.[5]

        • Cool the mixture to 60-70 °C and remove the volatile components (excess reagents and ethyl acetate byproduct) under reduced pressure using a rotary evaporator. The crude ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate is obtained as a pale brown liquid and used directly in the next step.

      • Cyclization and Hydrolysis:

        • Caution: Perform this step in a well-ventilated fume hood as methylhydrazine is toxic.

        • In a separate 1 L flask, dissolve methylhydrazine (1.1 eq) in toluene. Cool the solution to 0-5 °C using an ice bath.

        • Dissolve the crude intermediate from the previous step in toluene and add it dropwise to the methylhydrazine solution, ensuring the temperature does not exceed 10 °C.

        • Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

        • For the hydrolysis, add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture.

        • Heat the biphasic mixture to reflux (approx. 85-90 °C) and stir vigorously for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC).

        • Cool the mixture to room temperature. Transfer to a separatory funnel and separate the aqueous layer.

        • Wash the organic layer with a small amount of water and combine the aqueous layers.

        • Cool the combined aqueous layer in an ice bath and acidify slowly with concentrated HCl until the pH is ~1-2. A precipitate will form.

        • Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration using a Buchner funnel.

        • Wash the filter cake with cold water and dry under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a white to off-white solid.[6]

      Characterization of Intermediate
      • Expected Yield: 75-85%

      • Appearance: White to off-white solid

      • Melting Point: ~160-164 °C

      • ¹H NMR: Expect signals for the methyl group, the pyrazole proton, and the carboxylic acid proton.

      • PubChem CID: 2775665[7]

      Part II: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

      The final step is the conversion of the carboxylic acid into a primary amide. A direct reaction between a carboxylic acid and ammonia is generally inefficient due to the formation of a stable ammonium carboxylate salt.[8][9] To overcome this, the carboxylic acid is first activated by converting it into a more reactive acyl chloride.

      Reaction Scheme

      (A visual representation of the chemical reaction for Part II would be placed here.)

      Scientific Rationale

      Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides.[10] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of a Vilsmeier intermediate. The resulting acyl chloride is highly electrophilic and reacts readily with a nucleophile like ammonia to form the stable carboxamide bond.

      Materials and Equipment
      Reagent/MaterialCAS No.M.W. ( g/mol )QuantityNotes
      Carboxylic Acid from Part I113100-53-1194.111.0 eq
      Thionyl Chloride (SOCl₂)7719-09-7118.971.5 - 2.0 eqCorrosive, reacts violently with water.
      N,N-Dimethylformamide (DMF)68-12-273.09Catalytic
      Dichloromethane (DCM)75-09-284.93SolventVolatile.
      Ammonium Hydroxide (NH₄OH), 28%1336-21-635.043.0 eqCorrosive, strong odor.
      Equipment
      Dry glassware, round-bottom flasks, reflux condenser with drying tube, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
      Experimental Protocol
      • Formation of the Acyl Chloride:

        • Caution: This procedure must be performed in a well-ventilated fume hood using dry glassware, as thionyl chloride is highly corrosive and moisture-sensitive.

        • Suspend the 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in dichloromethane (DCM).

        • Add a catalytic amount of DMF (2-3 drops).

        • Slowly add thionyl chloride (1.5 eq) dropwise at room temperature. Effervescence (release of SO₂ and HCl gas) will be observed.

        • After the addition is complete, attach a reflux condenser fitted with a calcium chloride drying tube and heat the mixture to a gentle reflux (approx. 40 °C) for 2-3 hours, or until the solid has dissolved and gas evolution has ceased.

        • Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude acyl chloride is a light-yellow oil or solid and is used immediately in the next step without further purification.

      • Amidation:

        • Dissolve the crude acyl chloride in a fresh portion of DCM and cool the solution to 0 °C in an ice bath.

        • Slowly add concentrated ammonium hydroxide solution (28-30%, 3.0 eq) dropwise, maintaining the temperature below 10 °C. A thick white precipitate will form immediately.

        • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

        • Add water to the reaction mixture to dissolve any salts. Transfer the mixture to a separatory funnel.

        • Separate the organic layer. Wash it sequentially with water and then brine.

        • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

        • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a crystalline solid.

      Characterization of Final Product
      • Expected Yield: 80-90% (from the carboxylic acid)

      • Appearance: White crystalline solid

      • ¹H NMR: Expect signals for the methyl group, the pyrazole proton, and two broad signals for the -NH₂ protons.

      • IR Spectroscopy: Look for characteristic N-H stretching bands around 3200-3400 cm⁻¹ and a strong C=O (amide I) band around 1650-1680 cm⁻¹.[11]

      Troubleshooting and Key Considerations

      IssuePossible CauseSuggested Solution
      Low yield in Part I Incomplete hydrolysis of the ester.Increase reflux time or the amount of NaOH. Monitor the reaction by TLC to ensure full consumption of the starting material.
      Loss of product during acidic work-up.Ensure the aqueous layer is thoroughly chilled before and during acidification to minimize the solubility of the carboxylic acid.
      Low yield in Part II Degradation of the acyl chloride.The acyl chloride is moisture-sensitive. Ensure all glassware is oven-dried and use anhydrous solvents. Use the crude acyl chloride immediately after its formation.
      Incomplete amidation.Ensure sufficient excess of ammonium hydroxide is used and that the reaction is stirred adequately to mix the biphasic system.
      Product is impure Contamination with starting material.For Part II, ensure the conversion to the acyl chloride is complete. For both parts, optimize the recrystallization solvent and procedure for effective purification.

      Conclusion

      This application note details a reliable and scalable two-part protocol for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. By first preparing the carboxylic acid intermediate and subsequently converting it to the target amide via an activated acyl chloride, this method provides high yields of the desired product. The insights into the reaction mechanisms and procedural rationale are intended to empower researchers to not only replicate this synthesis but also to adapt it for analogous chemical transformations. The successful synthesis of this key building block opens the door to further research in the development of novel agrochemicals and pharmaceuticals.

      References

      • Title: Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid Source: ResearchGate (Conference Paper) URL: [Link]

      • Title: Method for preparation of 1-methyl-3-(trifluoromethyl)
      • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: Molecules (MDPI) URL: [Link]

      • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

      • Title: Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors Source: PubMed URL: [Link]

      • Title: Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one Source: Molbank (MDPI) URL: [Link]

      • Title: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Source: Wikipedia URL: [Link]

      • Source: Google Patents (WO2014120397A1)
      • Title: Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

      • Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL: [Link]

      • Title: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Source: PubChem (National Institutes of Health) URL: [Link]

      • Title: Recent advances in the synthesis of 3(5)-trifluoromethylpyrazoles Source: Taylor & Francis Online URL: [Link]

      • Title: Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL: [Link]

      • Title: Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents Source: ResearchGate URL: [Link]

      • Title: The Recent Development of the Pyrazoles : A Review Source: TSI Journals URL: [Link]

      • Title: Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles Source: Organic Syntheses URL: [Link]

      • Title: One-pot synthesis of amides from carboxylic acids activated using thionyl chloride Source: Arkivoc URL: [Link]

      • Title: Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors Source: Journal of Molecular Structure (ScienceDirect) URL: [Link]

      • Title: The preparation of amides Source: Chemguide URL: [Link]

      • Title: Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation Source: SpringerLink URL: [Link]

      Sources

      Application Note & Protocols: Strategic Amide Coupling for the Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives

      Author: BenchChem Technical Support Team. Date: February 2026

      Abstract

      This comprehensive guide provides detailed protocols and expert insights into the amide coupling reactions involving 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This core scaffold is of significant interest in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group and the heterocyclic pyrazole nucleus presents unique challenges and opportunities in amide bond formation. This document explores several robust coupling methodologies, from classic carbodiimide-based approaches to modern phosphonium and uronium salt-based reagents. Each protocol is presented with detailed, step-by-step instructions, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal method for their specific synthetic goals.

      Introduction: The Significance of the Pyrazole Scaffold

      The 1-methyl-3-(trifluoromethyl)-1H-pyrazole core is a privileged scaffold in modern drug discovery. Its unique electronic properties and metabolic stability have led to its incorporation into numerous biologically active compounds. The corresponding carboxamide derivatives are particularly important, serving as key intermediates and final products in programs targeting a range of therapeutic areas.

      The primary challenge in synthesizing these amides lies in the efficient activation of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the pyrazole ring but increases the acidity of the carboxylic acid proton, influencing the reactivity of the carboxylate intermediate. This guide provides a systematic approach to navigating these synthetic challenges.

      Foundational Chemistry: The Mechanism of Amide Bond Formation

      The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction that is not spontaneous under normal conditions. The core principle of all amide coupling methods is the in situ activation of the carboxylic acid to generate a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

      The general workflow can be visualized as follows:

      G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Byproducts Acid R-COOH (Pyrazole Carboxylic Acid) Active_Ester Activated Intermediate (e.g., O-acylisourea, Active Ester) Acid->Active_Ester + Reagent Reagent Coupling Reagent (e.g., HATU, EDC) Amine R'-NH2 (Primary/Secondary Amine) Amide R-CO-NHR' (Target Amide) Active_Ester->Amide + Amine Byproduct Byproducts (e.g., DCU, HOBt)

      Figure 1: Generalized workflow for amide coupling reactions.

      The choice of coupling reagent is critical and dictates the nature of the activated intermediate, reaction kinetics, potential side reactions (such as epimerization of chiral centers), and the ease of purification.

      Comparative Analysis of Key Coupling Methodologies

      We present three reliable methods for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, each with distinct advantages.

      Method Coupling Reagent Additive Key Advantages Potential Drawbacks Typical Yield
      Protocol A EDCHOBtCost-effective, widely available, water-soluble byproducts.Lower reactivity for hindered substrates, risk of epimerization.65-85%
      Protocol B HATUDIPEAHigh reactivity, fast reaction times, low epimerization risk.Higher cost, byproduct removal can be challenging.80-95%
      Protocol C T3P®PyridineExcellent for sensitive substrates, non-allergenic byproducts.Requires stoichiometric base, can be viscous and difficult to handle.75-90%

      Detailed Experimental Protocols

      Protocol A: EDC/HOBt Mediated Coupling

      This classic method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an O-acylisourea intermediate, which is then converted to a more stable HOBt-ester to minimize side reactions and epimerization.

      Mechanism Overview:

      G PzCOOH Pyrazole-COOH Isourea O-Acylisourea (Highly Reactive) PzCOOH->Isourea + EDC EDC EDC HOBtEster HOBt Active Ester (Stable Intermediate) Isourea->HOBtEster + HOBt HOBt HOBt Amide Target Amide HOBtEster->Amide + R-NH2 Amine R-NH2 DCU Urea Byproduct (Water-soluble)

      Figure 2: EDC/HOBt coupling pathway.

      Step-by-Step Protocol:

      • Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq).

      • Solvent Addition: Dissolve the acid in a suitable aprotic solvent, such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1-0.5 M concentration).

      • Additive Introduction: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and stir until fully dissolved.

      • EDC Addition: Add EDC hydrochloride (1.2 eq) to the reaction mixture. Stir at room temperature for 15-30 minutes to allow for the formation of the active ester.

      • Amine Addition: Add the desired amine (1.0-1.2 eq) to the mixture. If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq) to liberate the free amine.

      • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-16 hours).

      • Work-up:

        • Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

        • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO3 solution (to remove unreacted acid and HOBt), and finally with brine.

        • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

      • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/EtOAc gradient).

      Protocol B: HATU-Based Coupling

      HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent that offers rapid reaction times and is particularly effective for hindered or electron-deficient substrates.

      Mechanism Overview:

      G PzCOOH Pyrazole-COOH ActiveEster Activated Ester PzCOOH->ActiveEster + HATU, + DIPEA HATU HATU Base DIPEA Amide Target Amide ActiveEster->Amide + R-NH2 Amine R-NH2

      Figure 3: HATU coupling pathway.

      Step-by-Step Protocol:

      • Reagent Preparation: In a dry flask under an inert atmosphere, dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

      • Base Addition: Add DIPEA (2.0 eq) to the solution. The mixture may change color. Stir for 5-10 minutes at room temperature to ensure complete activation of the carboxylic acid.

      • Amine Addition: Add the desired amine (1.0-1.1 eq) to the reaction mixture.

      • Reaction Monitoring: Stir the reaction at room temperature. These reactions are often very fast, with completion typically observed within 1-3 hours. Monitor by LC-MS.

      • Work-up:

        • Pour the reaction mixture into a separatory funnel containing water and extract with Ethyl Acetate (3x).

        • Combine the organic extracts and wash with 5% aqueous LiCl solution (to help remove DMF), followed by brine.

        • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

      • Purification: Purify the crude material via flash column chromatography (Silica gel, Hexane/EtOAc or DCM/MeOH gradients are common).

      Protocol C: T3P® (Propylphosphonic Anhydride) Mediated Coupling

      T3P® is a mild and effective coupling reagent that promotes amide bond formation with water as the only significant byproduct from the reagent itself. It is known for its high yields and low levels of epimerization.

      Step-by-Step Protocol:

      • Reagent Preparation: To a flask containing 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) and the desired amine (1.1 eq), add a suitable solvent such as Ethyl Acetate or Acetonitrile.

      • Base Addition: Add a base, typically Pyridine or DIPEA (2.5-3.0 eq).

      • T3P® Addition: Add T3P® (often supplied as a 50% solution in Ethyl Acetate) (1.5 eq) dropwise to the mixture, maintaining the temperature at or below room temperature with an ice bath if necessary, as the reaction can be exothermic.

      • Reaction Monitoring: Stir the reaction at room temperature until completion is confirmed by TLC or LC-MS (typically 2-12 hours).

      • Work-up:

        • Quench the reaction by the slow addition of saturated NaHCO3 solution.

        • Transfer the mixture to a separatory funnel and separate the layers.

        • Extract the aqueous layer with the reaction solvent (e.g., Ethyl Acetate).

        • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

      • Purification: The crude product is typically purified by flash column chromatography.

      Troubleshooting and Expert Considerations

      • Poor Solubility: If the carboxylic acid or amine has poor solubility, DMF is an excellent solvent choice. However, its high boiling point can complicate work-up.

      • Low Yields: If yields are low with EDC/HOBt, switching to a more powerful reagent like HATU is recommended, especially for sterically hindered amines or electron-poor carboxylic acids.

      • Side Reactions: The formation of N-acylurea is a potential side reaction in EDC couplings, particularly if the amine is added too slowly or if HOBt is omitted.

      • Purification Issues: The byproducts from HATU and EDC (tetramethylurea and DCU, respectively) can sometimes co-elute with the product. Careful work-up washes are critical to minimize these impurities before chromatography. T3P's byproducts are water-soluble phosphonic acids, which are easily removed with a basic wash.

      Conclusion

      The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives can be achieved with high efficiency using a variety of modern amide coupling reagents. The choice of method depends on factors such as substrate reactivity, cost, scale, and the desired purity profile. For general-purpose synthesis, the cost-effective EDC/HOBt protocol is a reliable starting point. For challenging substrates requiring rapid and clean conversion, HATU offers superior performance. T3P® provides a robust and environmentally friendly alternative with an easy work-up profile. By understanding the principles and practical details outlined in this guide, researchers can confidently select and execute the optimal strategy for their synthetic targets.

      References

      • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

      • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

      • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

      Application Note: In Vitro Antifungal Assay Protocols for Pyrazole Carboxamides

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction & Mechanism of Action

      Pyrazole carboxamides represent a critical scaffold in modern antifungal development, widely utilized in both agriculture (e.g., fluxapyroxad, penthiopyrad) and emerging clinical therapies. Their primary Mechanism of Action (MoA) is the inhibition of Succinate Dehydrogenase (SDH) , also known as Complex II in the mitochondrial respiratory chain.

      By binding to the ubiquinone-binding pocket (Q-site) of the SDH enzyme, these compounds disrupt electron transport from succinate to ubiquinone (CoQ). This blockade halts the Tricarboxylic Acid (TCA) cycle and mitochondrial respiration, leading to ATP depletion and the generation of reactive oxygen species (ROS), ultimately causing fungal cell death.

      Mechanistic Pathway (SDHI)[1][2]

      SDHI_Mechanism Succinate Succinate ComplexII Complex II (SDH Enzyme) [Iron-Sulfur Clusters] Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (CoQ) ComplexII->Ubiquinone e- Transfer ATP_Depletion ATP Depletion (Energy Failure) ComplexII->ATP_Depletion Blockade Effect ROS ROS Accumulation (Oxidative Stress) ComplexII->ROS e- Leakage Ubiquinol Ubiquinol (CoQH2) Ubiquinone->Ubiquinol Reduction Inhibitor Pyrazole Carboxamide (Inhibitor) Inhibitor->ComplexII Binds Q-site (Blocks e- transfer) CellDeath Fungal Cell Death ATP_Depletion->CellDeath ROS->CellDeath

      Caption: Mechanism of Action of Pyrazole Carboxamides targeting Mitochondrial Complex II (SDH).

      Material Preparation & Handling[3][4][5][6][7]

      Scientific Integrity Note: Pyrazole carboxamides are often lipophilic and prone to precipitation in aqueous media. Proper solvation is the single most critical variable in assay reproducibility.

      Stock Solution Preparation[8][9][10]
      • Solvent: Dimethyl Sulfoxide (DMSO) is the standard solvent. Avoid ethanol or acetone for long-term storage as evaporation alters concentration.

      • Concentration: Prepare a 10,000 µg/mL (10 mg/mL) master stock.

      • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.

      • Solubility Check: Visually inspect for crystal formation before every use. If precipitation occurs, sonicate at 40 kHz for 5 minutes.

      Media Selection
      Assay TypeRecommended MediumRationale
      Mycelial Growth (Poisoned Food) Potato Dextrose Agar (PDA)Supports robust hyphal extension for phytopathogens (Rhizoctonia, Botrytis).
      Broth Microdilution (Clinical) RPMI 1640 (w/ MOPS, pH 7.0)CLSI standard; defined composition ensures no interference with antifungal activity.
      Broth Microdilution (Agro) Potato Dextrose Broth (PDB)Better for fast-growing filamentous fungi where RPMI may yield poor growth.

      Protocol A: Mycelial Growth Rate Assay (Poisoned Food Technique)

      Best For: Filamentous fungi (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum, Valsa mali). Principle: Measuring the radial growth reduction of a fungal colony on agar amended with the test compound.

      Step-by-Step Methodology
      • Agar Preparation: Autoclave PDA and cool to 50°C in a water bath.

        • Critical: If >55°C, pyrazole stability may be compromised. If <45°C, agar may clump upon DMSO addition.

      • Compound Amendment:

        • Prepare a dilution series of the pyrazole carboxamide in DMSO (e.g., 100, 50, 25, 12.5, 6.25 µg/mL final concentration).

        • Add the compound stock to the molten agar (1:1000 ratio recommended to keep DMSO < 0.1%).

        • Example: Add 20 µL of stock to 19.98 mL of PDA.

        • Controls: Include a Solvent Control (PDA + 0.1% DMSO) and a Positive Control (e.g., Fluxapyroxad or Boscalid).

      • Pouring: Pour plates (90mm Petri dishes) and allow to solidify in a sterile hood.

      • Inoculation:

        • Use a sterile 5mm cork borer to excise mycelial plugs from the active margin of a fresh (3-5 day old) fungal culture.

        • Place the plug mycelium-side down in the exact center of the amended plate.

      • Incubation: Incubate at 25°C ± 1°C in the dark.

      • Measurement:

        • Measure colony diameter (cross-method: two perpendicular measurements) once the Solvent Control colony reaches 75% of the plate diameter (typically 48–72 hours).

      Data Analysis

      Calculate the Percentage of Inhibition (

      
      ) using the formula:
      
      
      
      
      Where:
      • 
         = Average diameter of control colony (mm)
        
      • 
         = Average diameter of treated colony (mm)
        
      • 
         = Diameter of the inoculation plug (5 mm)
        

      EC50 Determination: Perform a log-probit regression analysis of Concentration (x-axis) vs. % Inhibition (y-axis).

      Protocol B: High-Throughput Broth Microdilution

      Best For: Sporulating molds (Aspergillus, Botrytis) and yeasts (Candida). Adapted from CLSI M38-A2 standards. Principle: Turbidimetric assessment of fungal growth in liquid media in 96-well format.

      Workflow Diagram

      Microdilution_Workflow Stock Compound Stock (DMSO) Dilution 2x Serial Dilution (in RPMI/PDB) Stock->Dilution Plate 96-Well Plate (100µL Drug + 100µL Fungi) Dilution->Plate Inoculum Inoculum Prep Spores Sporulating Fungi (1-5 x 10^4 spores/mL) Inoculum->Spores Hyphae Non-Sporulating (Fragmented Hyphae) Inoculum->Hyphae Spores->Plate Hyphae->Plate Incubate Incubate (24-72h @ 25-35°C) Plate->Incubate Read Readout (Visual or OD600) Incubate->Read

      Caption: Workflow for CLSI-adapted Broth Microdilution Assay.[1][2]

      Protocol Specifics
      • Plate Setup:

        • Dispense 100 µL of 2× concentrated drug dilutions (in media) into columns 1–10.

        • Column 11: Growth Control (Media + Solvent + Inoculum).

        • Column 12: Sterility Control (Media only).

      • Inoculum Preparation:

        • Sporulating (e.g., Aspergillus): Harvest spores with saline/Tween 80. Adjust to

          
           to 
          
          
          
          CFU/mL using a hemocytometer.
        • Non-Sporulating (e.g., Rhizoctonia): Homogenize mycelia in PDB, filter through sterile gauze to remove large clumps, and adjust optical density (OD600 ~ 0.1).

      • Inoculation: Add 100 µL of standardized inoculum to wells 1–11. Final volume = 200 µL.

      • Endpoint:

        • MIC (Minimum Inhibitory Concentration): Lowest concentration with 100% visual inhibition (clear well) compared to control.

        • IC50: For partial inhibition (common with SDHIs), read OD600 on a plate reader and calculate 50% reduction.

      Troubleshooting & Optimization (Expertise)

      IssueProbable CauseCorrective Action
      Precipitation in Wells Compound insolubility at high conc.Verify DMSO limit is <1%. Check the "Sterility Control" well (media + drug only) to distinguish drug crystals from fungal growth.
      Edge Effect Evaporation in outer wells.Do not use outer rows/columns for data; fill them with sterile water. Use a breathable sealing film.
      Trailing Growth Fungistatic nature of SDHIs.[3]SDHIs often allow slight residual growth (trailing). Use IC50 (50% inhibition) rather than MIC100 for more robust data.
      Inconsistent Controls Inoculum variability.For mycelial plugs, always take from the periphery (active growth zone), not the center (aged/senescent) of the mother culture.

      References

      • Mechanism of Action

        • Yan, X., et al. (2022). "Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase."[4][5] Journal of Agricultural and Food Chemistry.

      • Assay Protocol (Mycelial Growth)

        • Sun, J., & Zhou, Y. (2015).[6] "Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide." Molecules.

      • CLSI Standards

        • Clinical and Laboratory Standards Institute (CLSI).[1][7][2][8] (2017). "M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi."

      • Recent SDHI Development

        • Zhang, Z., et al. (2024).[9] "Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives." PubMed.

      • Structure-Activity Relationship

        • Li, Y., et al. (2023).[10] "Discovery of Novel Pyrazole-4-carboxamide Derivatives... as Potential SDHI Agents." Journal of Agricultural and Food Chemistry.

      Sources

      Application Note: Screening 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide for Herbicidal Activity

      [1]

      Introduction & Chemical Context

      The compound 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide represents a privileged scaffold in modern agrochemistry. While the pyrazole-carboxamide moiety is canonically associated with Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., sedaxane, fluxapyroxad), recent structure-activity relationship (SAR) studies indicate that specific substitutions on this core can unlock potent herbicidal activity.

      This class of molecules often exhibits bleaching phenotypes , suggesting interference with carotenoid biosynthesis—specifically targeting Phytoene Desaturase (PDS) or 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) . Unlike auxinic herbicides that cause epinasty, these inhibitors cause distinct chlorosis and albinism in new growth, leading to necrotic plant death due to photo-oxidation.[1]

      Screening Rationale

      This guide outlines a tiered screening protocol designed to:

      • Quantify Phytotoxicity: Determine the

        
         (Growth Reduction 50%) using high-throughput aquatic models.
        
      • Define Spectrum: Assess efficacy against key monocot (grass) and dicot (broadleaf) weed models.

      • Elucidate Mode of Action (MoA): Distinguish between general cytotoxicity and specific pigment biosynthesis inhibition.

      Safety & Handling (MSDS Highlights)

      • Hazard Identification: Fluorinated pyrazoles are often lipophilic and persistent. Treat as H410 (Very toxic to aquatic life with long-lasting effects).

      • PPE: Nitrile gloves (double-gloving recommended for concentrated stocks), lab coat, and safety goggles.[1]

      • Solubility: Poor water solubility.[2] Prepare stock solutions in Dimethyl Sulfoxide (DMSO) or Acetone .

        • Standard Stock:

          
           in 100% DMSO.
          
        • Working Solution: Dilute into aqueous media; ensure final DMSO concentration

          
           to avoid solvent phytotoxicity.
          

      Experimental Workflow Visualization

      The following decision tree illustrates the logical flow from compound acquisition to MoA validation.

      ScreeningWorkflowStartCompound Stock(DMSO)Tier1Tier 1: High-ThroughputLemna minor Assay(96-well / 6-well)Start->Tier1Decision1GR50 < 10 µM?Tier1->Decision1Tier2Tier 2: GreenhouseWhole Plant Assay(Pre/Post-Emergence)Decision1->Tier2YesDiscardDiscard / ArchiveDecision1->DiscardNoTier3Tier 3: BiochemicalValidation (Pigment Analysis)Tier2->Tier3Confirmed Activity

      Figure 1: Tiered screening workflow for pyrazole-carboxamide derivatives.

      Tier 1: High-Throughput Micro-Screen (Lemna minor)

      The duckweed assay is the industry standard for rapid herbicide screening (OECD Guideline 221). It requires minimal compound and provides data within 7 days.

      Protocol A: 6-Well Plate Growth Inhibition

      Objective: Determine intrinsic activity (

      • Media Preparation: Prepare Steinberg Medium (pH 5.5). Autoclave and cool.

      • Plant Culture: Use axenic Lemna minor cultures maintained at

        
         under continuous light (
        
        
        ).
      • Dosing:

        • Prepare a logarithmic dilution series of the test compound:

          
          .[1]
          
        • Include a Negative Control (Media + 0.1% DMSO).

        • Include a Positive Control (e.g., Norflurazon at

          
           for bleaching comparison).
          
      • Inoculation: Transfer exactly 3 colonies (total 9-12 fronds) into each well containing

        
         of dosed media.
        
      • Incubation: Incubate for 7 days in a growth chamber (

        
        ).
        
      • Data Collection:

        • Frond Count: Count visible fronds on Day 0, 3, and 7.

        • Chlorosis Score: Visual rating (0 = Green, 5 = Pure White/Albino).

        • Dry Weight: Dry fronds at

          
           for 24h and weigh.
          

      Calculation: Calculate Average Specific Growth Rate (

      
      
      
      
      
      

      Tier 2: Greenhouse Whole-Plant Assay

      Compounds passing Tier 1 (showing

      
      
      Protocol B: Post-Emergence Spray Application

      Objective: Evaluate foliar uptake and translocation.

      • Plant Selection:

        • Monocot Model:Setaria viridis (Green foxtail) or Echinochloa crus-galli (Barnyardgrass).

        • Dicot Model:Amaranthus retroflexus (Redroot pigweed) or Abutilon theophrasti (Velvetleaf).

      • Growth Stage: Grow plants in sandy loam soil until the 2-3 leaf stage (approx. 10-14 days).

      • Formulation:

        • Dissolve compound in acetone/DMSO (90:10).

        • Dilute in water containing 0.2% Tween 20 (surfactant is critical for pyrazole carboxamides to penetrate the cuticle).

      • Application:

        • Use a track sprayer calibrated to deliver 200 L/ha .

        • Screening Rate: Start at 100 g a.i./ha (grams active ingredient per hectare).

      • Assessment:

        • Evaluate at 7 and 14 days after treatment (DAT).

        • Scoring: 0-100% scale (0 = No effect, 100 = Complete death).

        • Note: Look specifically for "bleaching" of new leaves, which confirms PDS/HPPD inhibition.

      Tier 3: Mode of Action (MoA) Validation

      If the phenotype includes bleaching (white tissues), you must distinguish between PDS inhibition and HPPD inhibition.

      Mechanistic Pathway

      The target molecule likely inhibits Phytoene Desaturase (PDS) .[3] Inhibition of PDS blocks the conversion of colorless Phytoene to colored Carotenoids. Without carotenoids, chlorophyll is destroyed by photo-oxidation.

      PDS_PathwayGGPPGeranylgeranyl PPPhytoenePhytoene(Colorless)GGPP->PhytoeneZetaZeta-Carotene(Yellow)Phytoene->ZetaDesaturationInhibitorPyrazole Carboxamide(Inhibitor)PDSEnzyme:Phytoene DesaturaseInhibitor->PDSBlocksPDS->ZetaCatalyzesLycopeneLycopene(Red)Zeta->LycopeneBetaCarBeta-CaroteneLycopene->BetaCarPhotoOxChlorophyllProtectionBetaCar->PhotoOx

      Figure 2: The Carotenoid Biosynthesis pathway showing the putative inhibition site of pyrazole carboxamides.

      Protocol C: Pigment Extraction & Quantification

      Objective: Confirm PDS inhibition by detecting Phytoene accumulation.

      • Harvest: Collect

        
         of fresh leaf tissue (treated vs. control) 7 days after treatment.
        
      • Extraction:

        • Homogenize tissue in

          
          80% Acetone .
          
        • Centrifuge at

          
           for 5 mins.
          
      • Spectrophotometry:

        • Measure absorbance of the supernatant at 663 nm (Chlorophyll a), 645 nm (Chlorophyll b), and 470 nm (Carotenoids).

        • Specific PDS Check: Extract with Hexane and measure at 286 nm . A high peak at 286 nm indicates Phytoene accumulation , confirming the MoA.

      Data Summary & Interpretation

      ParameterControlCandidate (Low Dose)Candidate (High Dose)Interpretation
      Frond Count (Lemna) 100%85%15%Potent growth inhibitor.
      Visual Phenotype GreenPale GreenWhite/Albino Suggests Bleaching MoA.
      Chl a/b Ratio ~3.0~2.8< 1.0Chlorophyll destruction.
      Phytoene (286nm) LowModerateHigh Confirms PDS Inhibition.

      References

      • OECD Guidelines for the Testing of Chemicals, Section 2. (2006). Test No. 221: Lemna sp.[4][5][6] Growth Inhibition Test. OECD Publishing.[5]

      • Sandmann, G., & Böger, P. (1996).[1] A New Non-Radioactive Assay of Phytoene Desaturase to Evaluate Bleaching Herbicides. Zeitschrift für Naturforschung C.

      • Dayan, F. E., et al. (2011).[1] Mode of action of the bleaching herbicide pyraflufen-ethyl. Pest Management Science.

      • U.S. EPA. (2012).[5] Ecological Effects Test Guidelines: OCSPP 850.4400 Aquatic Plant Toxicity Test Using Lemna spp.[5]

      Analytical methods for quantification of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

      [1]

      Executive Summary & Chemical Context[1][2][3][4][5][6]

      This guide details the analytical protocols for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (referred to herein as PAM or the Carboxamide Metabolite ).[1]

      This compound is a critical structural motif in Succinate Dehydrogenase Inhibitor (SDHI) fungicides, specifically acting as:

      • A Key Intermediate: In the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals like Sedaxane , Penthiopyrad , and Bixafen .

      • A Primary Metabolite: Often detected in soil, water, and plant matrices as a degradation product (e.g., Sedaxane metabolite CSAA798670 or Penthiopyrad metabolite PAM).

      Analytical Challenge: The molecule possesses a polar amide group and an electron-withdrawing trifluoromethyl group, creating a "push-pull" electronic system that affects retention behavior.[1] While HPLC-UV is sufficient for synthesis process control, LC-MS/MS is required for trace environmental monitoring due to the compound's high polarity and low detection limits required by regulatory bodies (EPA/EFSA).[1]

      Physicochemical Profile
      PropertyValueRelevance to Analysis
      CAS No. 937717-66-3 (Amide)Distinct from the acid precursor (CAS 113100-53-1).[1][2]
      Molecular Weight 193.13 g/mol Parent Ion
      
      
      Formula
      
      
      Nitrogen rule applies (odd mass).[1]
      LogP ~0.9 - 1.2 (Est.)[1]Moderately polar; elutes early on C18 without modification.[1]
      pKa ~14 (Amide N-H)Neutral in standard acidic mobile phases.[1]
      Solubility MeOH, ACN, DMSOCompatible with standard Reverse Phase solvents.[1]

      Method A: HPLC-UV (Process Control & Purity)

      Application: Quality control of raw materials, synthesis monitoring, and high-concentration formulation analysis (>10 µg/mL).[1]

      Chromatographic Conditions
      • System: Agilent 1260 Infinity II or equivalent quaternary pump system.

      • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex C18.[1]

        • Rationale: A standard C18 is sufficient, but a fully end-capped column is necessary to prevent peak tailing caused by the interaction of the pyrazole nitrogen with free silanols.

      • Mobile Phase:

        • A: 0.1% Phosphoric Acid in Water (

          
          )
          
        • B: Acetonitrile (ACN)[1]

        • Note: Phosphoric acid is preferred over formic acid for UV analysis as it is transparent at low wavelengths.[1]

      • Gradient Program:

        • 0-2 min: 10% B (Isocratic hold to stack polar impurities)[1]

        • 2-15 min: 10%

          
           90% B[1]
          
        • 15-18 min: 90% B[1]

        • 18-20 min: 10% B (Re-equilibration)

      • Flow Rate: 1.0 mL/min

      • Detection: UV-DAD at 220 nm (Amide band) and 254 nm (Aromatic pyrazole ring).[1]

      • Injection Volume: 5-10 µL.

      System Suitability Criteria
      • Tailing Factor (

        
        ): 
        
        
        .[1] (If
        
        
        , increase buffer strength or switch to a "Polar C18" phase).
      • Precision (RSD):

        
         for 6 replicate injections of standard.
        
      • Resolution (

        
        ): 
        
        
        between the Carboxamide and its corresponding Acid hydrolysis product (1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid).

      Method B: LC-MS/MS (Trace Residue Analysis)[1]

      Application: Quantification of residues in soil, water, and plant tissues (<10 µg/kg). Core Principle: This method utilizes Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[1]

      Mass Spectrometry Parameters
      • Ionization: ESI Positive (

        
         is the dominant species).[1]
        
      • Source Temp: 400°C (Amides are thermally stable).

      • Capillary Voltage: 3.5 kV.[1]

      MRM Transitions Table:

      Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Type Mechanism

      | 194.1 | 177.1 | 15 | Quantifier | Loss of

      194.1150.1
      
      
      194.1128.11

      Note: The transition 194

      1
      UHPLC Conditions[1]
      • Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).[1]

      • Mobile Phase:

        • A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

        • B: Acetonitrile + 0.1% Formic Acid.[1]

        • Rationale: Ammonium formate buffers the pH to ensure consistent ionization and protonation of the amide nitrogen.

      • Flow Rate: 0.4 mL/min.[1]

      Sample Preparation Protocols

      Workflow Logic (Decision Tree)

      MethodSelectionStartStart: Select MatrixConcHigh Concentration(API/Formulation)Start->ConcTraceTrace Residue(Soil/Food/Water)Start->TraceHPLCMethod A: HPLC-UVDilute in MeOH/WaterConc->HPLCSolidSolid Matrix(Soil/Crops)Trace->SolidLiquidLiquid Matrix(Water)Trace->LiquidQuechersQuEChERS Extraction(AOAC 2007.01)Solid->QuechersSPESPE (Oasis HLB)Concentration 500:1Liquid->SPELCMSMethod B: LC-MS/MSQuechers->LCMSSPE->LCMS

      Figure 1: Analytical Strategy Decision Tree. Select extraction and detection method based on sample concentration and matrix type.

      Protocol: QuEChERS for Soil/Crops (Trace Analysis)

      Standard: Modified EN 15662 / AOAC 2007.01

      • Weighing: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

      • Hydration: If sample moisture is <80% (e.g., dry soil, grains), add water to reach 10 mL total water volume.[1] Vortex 1 min.

      • Extraction: Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid. Shake vigorously for 1 min.

      • Partitioning: Add QuEChERS salts (4g

        
        , 1g 
        
        
        ). Shake immediately for 1 min to prevent clumping.
      • Centrifugation: Centrifuge at 4000 rpm for 5 mins.

      • Clean-up (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and

        
        .[1]
        
        • Caution: PSA removes organic acids.[1] Since our analyte is an amide (neutral), PSA is safe.[1] Do NOT use PSA if analyzing the acid metabolite (113100-53-1), as it will be retained on the sorbent.[1]

      • Filtration: Filter supernatant through 0.2 µm PTFE filter into LC vial.

      Protocol: SPE for Water Samples
      • Conditioning: Oasis HLB Cartridge (60 mg/3 mL).[1][3] Pass 3 mL MeOH followed by 3 mL Water.[1]

      • Loading: Load 100-500 mL water sample (pH adjusted to 7). Flow rate ~5 mL/min.[1]

      • Washing: Wash with 3 mL 5% Methanol in Water (removes salts/highly polar interferences).[1]

      • Elution: Elute with 2 x 2 mL Methanol .

      • Reconstitution: Evaporate to dryness under Nitrogen (

        
        ) at 40°C. Reconstitute in 1 mL Mobile Phase A:B (50:50).
        

      Validation & Troubleshooting

      Matrix Effects (LC-MS/MS)

      Fluorinated pyrazoles are susceptible to signal suppression in complex matrices like soil.[1]

      • Diagnosis: Compare slope of calibration curve in solvent vs. matrix extract.

      • Solution: Use Matrix-Matched Calibration Standards . Prepare standards by spiking blank matrix extracts rather than pure solvent.[1]

      Carryover

      The trifluoromethyl (

      • Mitigation: Use a needle wash of Acetonitrile:Isopropanol:Water (40:40:20) with 0.1% Formic Acid.[1]

      Stability

      The amide bond is susceptible to hydrolysis under highly acidic or basic conditions over long periods.[1]

      • Storage: Store stock solutions in Acetonitrile at -20°C.

      • Autosampler: Stability is verified for 24 hours at 4°C. Avoid leaving samples at room temperature in acidic mobile phase for >48 hours.

      References

      • U.S. EPA. (2012).[1] Sedaxane; Pesticide Tolerances. 40 CFR Part 180.[1]Link[1]

      • Food and Agriculture Organization (FAO). (2012).[1] Penthiopyrad (253) - FAO Specifications and Evaluations for Agricultural Pesticides.[1]Link

      • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 22374064, 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide.[1]Link[1]

      Application Note: Kinetic Analysis of Succinate Dehydrogenase (SDH) Inhibition

      Author: BenchChem Technical Support Team. Date: February 2026

      Abstract

      Succinate Dehydrogenase (SDH), also known as Complex II, is a unique membrane-bound enzyme that bridges the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][2][3][4][5][6][7] Because of its dual role, SDH is a high-value target for oncology (oncometabolite accumulation), fungicide development (SDHIs), and mitochondrial toxicology screening.

      This application note details a robust, self-validating protocol for measuring SDH inhibition. Unlike generic descriptions, this guide distinguishes between Succinate:PMS Reductase activity (partial complex) and Succinate:Ubiquinone Reductase activity (holoenzyme). Crucially, to screen for inhibitors affecting the ubiquinone-binding pocket (e.g., TTFA, many fungicides), the Decylubiquinone-mediated assay described herein is required.

      Introduction & Mechanistic Principles

      The Dual Function of Complex II

      SDH catalyzes the oxidation of succinate to fumarate via the flavoprotein subunit (SDHA) and transfers electrons through iron-sulfur clusters (SDHB) to the membrane-anchor subunits (SDHC/SDHD), where ubiquinone (Q) is reduced to ubiquinol (

      
      ).
      
      The "Bypass" Trap in Inhibition Assays

      A common error in drug screening is using Phenazine Methosulfate (PMS) as the primary electron acceptor. PMS accepts electrons directly from the Fe-S clusters, bypassing the ubiquinone-binding site.

      • PMS Assay: Detects SDHA/B activity. Sensitive to Malonate; Insensitive to Q-site inhibitors (e.g., TTFA).

      • Decylubiquinone (DQ) Assay: Detects full Complex II activity. Sensitive to both Malonate and Q-site inhibitors.

      This protocol focuses on the DQ-mediated reduction of DCIP (2,6-Dichlorophenolindophenol) to ensure comprehensive inhibitor sensitivity.

      Mechanistic Pathway Diagram

      SDH_Mechanism Succinate Succinate SDH_A SDH A (FAD Site) Succinate->SDH_A e- Input Fumarate Fumarate SDH_A->Fumarate SDH_B SDH B (Fe-S Clusters) SDH_A->SDH_B e- transfer SDH_CD SDH C/D (Q-Site) SDH_B->SDH_CD e- transfer Ubiquinone Decylubiquinone (Oxidized) SDH_CD->Ubiquinone Ubiquinol Decylubiquinone (Reduced) SDH_CD->Ubiquinol DCIP_Ox DCIP (Blue - 600nm) Ubiquinol->DCIP_Ox Coupled Redox DCIP_Red DCIP (Colorless) DCIP_Ox->DCIP_Red Signal Readout Malonate Inhibitor: Malonate Malonate->SDH_A Blocks TTFA Inhibitor: TTFA/Fungicides TTFA->SDH_CD Blocks

      Figure 1: Electron flow through Complex II. Note that DCIP reduction is coupled to the Q-cycle. Inhibitors act at distinct sites: Malonate at the dicarboxylate site (SDHA) and TTFA at the quinone site (SDHC/D).[8]

      Experimental Protocol: Decylubiquinone-Coupled DCIP Reduction

      Objective: Measure the specific activity of SDH and determine the IC50 of a test inhibitor. Detection: Colorimetric (Absorbance decrease at 600 nm). Sensitivity: High (Suitable for mitochondria or tissue homogenates).

      Reagents & Preparation
      ReagentStock Conc.Working Conc.RoleStorage
      Phosphate Buffer 100 mM (pH 7.4)25 mMReaction Matrix4°C
      Sodium Succinate 200 mM20 mMSubstrate-20°C
      Decylubiquinone (DQ) 10 mM (in DMSO)50 µMPrimary e- Acceptor-20°C
      DCIP 2.5 mM80 µMTerminal e- Acceptor4°C (Dark)
      Sodium Azide 100 mM2 mMBlocks Complex IVRT (Toxic)
      Rotenone 2 mM (in DMSO)2 µMBlocks Complex I-20°C
      BSA (Fatty Acid Free) 10% (w/v)0.1%Enzyme Stabilizer4°C

      Expert Tip: Sodium Azide is non-negotiable. Without it, electrons transferred to Ubiquinone may flow downstream to Complex III/IV, or Cytochrome C Oxidase may re-oxidize downstream components, confounding the rate. Rotenone prevents reverse electron transport and interference from endogenous NADH.

      Sample Preparation[1][9][10][11]
      • Isolated Mitochondria: The gold standard. Resuspend in assay buffer to ~1 mg/mL protein.

      • Tissue Homogenate: Use a glass-Teflon homogenizer. Centrifuge 600 x g (10 min) to remove debris. Use the supernatant.

      • Activation: SDH is often found in a deactivated state (oxaloacetate bound). Incubate the sample with 20 mM Succinate for 10 minutes at 30°C before starting the assay to activate the enzyme fully.

      Assay Workflow (96-Well Plate Format)
      • Preparation: Pre-warm the plate reader to 30°C.

      • Reaction Mix (Prepare fresh): Mix Buffer, BSA, Azide, Rotenone, and DCIP.

      • Inhibitor Loading:

        • Add 10 µL of Test Inhibitor (various concentrations) to designated wells.

        • Add 10 µL of Vehicle (DMSO) to "No Inhibitor" control wells.

        • Add 10 µL of 100 mM Malonate to "Positive Inhibition" control wells.

      • Enzyme Addition: Add 10-20 µL of mitochondrial sample (approx 5-10 µg protein).

      • Pre-Incubation: Incubate for 5 minutes at 30°C. This allows slow-binding inhibitors to interact.

      • Substrate Initiation: Add Decylubiquinone and Succinate mix to start the reaction.

        • Note: Some protocols add Succinate first to activate, then DQ to start.

      • Measurement: Immediately read Absorbance at 600 nm (Kinetic mode) every 20 seconds for 10-20 minutes.

      Workflow Diagram

      Assay_Workflow Step1 Step 1: Sample Activation Incubate Mito + Succinate (10 min @ 30°C) Step2 Step 2: Plate Setup Add Buffer, Azide, Rotenone, DCIP, and Test Inhibitor Step1->Step2 Step3 Step 3: Initiation Add Decylubiquinone (DQ) to start reaction Step2->Step3 Step4 Step 4: Kinetic Read Abs @ 600nm (Blue -> Colorless) Step3->Step4 Decision Is Rate Linear? Step4->Decision Calc Calculate Vmax & IC50 Decision->Calc Yes Dilute Dilute Sample & Repeat Decision->Dilute No (Too fast/slow) Dilute->Step2

      Figure 2: Step-by-step workflow for the high-throughput microplate SDH inhibition assay.

      Data Analysis

      Calculation of Specific Activity

      The reduction of DCIP results in a decrease in absorbance. Calculate the slope (

      
      ) from the linear portion of the curve.
      
      
      
      
      • 
         : Absolute value of the slope (sample minus blank).
        
      • 
         : Reaction volume (mL) (e.g., 0.2 mL).
        
      • 
         : Extinction coefficient of DCIP at 600 nm.[2] Use 21 mM⁻¹cm⁻¹ .
        
      • 
         : Pathlength (cm). For a standard 96-well plate with 200 µL, 
        
        
        
        .
      • 
         : Amount of protein added (mg).
        
      Determining Inhibition (IC50)
      • Calculate Specific Activity for each inhibitor concentration.

      • Normalize data:

        
        
        
      • Plot Log[Inhibitor] vs. % Activity.

      • Fit using a non-linear regression (4-parameter logistic model).

      Troubleshooting & Optimization (E-E-A-T)

      ObservationRoot CauseSolution
      No Activity Enzyme inactive or "locked"Pre-incubate sample with Succinate for 10 min to remove Oxaloacetate inhibition.
      Non-Linear Rate Substrate depletion or DCIP saturationDilute the sample. Ensure DCIP is not fully reduced (Abs < 0.2) too quickly.
      High Background Non-specific reductionEnsure Rotenone is present. Subtract "No Succinate" blank from all readings.
      Inhibitor Failure Wrong Assay TypeIf testing a Q-site inhibitor (e.g., TTFA) but using PMS, the inhibitor will fail. Switch to Decylubiquinone.
      Precipitation DQ solubilityDecylubiquinone is hydrophobic. Dissolve in DMSO and ensure final DMSO < 2%.

      References

      • Nature Protocols. "Measurement of mitochondrial respiration in isolated mitochondria and permeabilized tissues." Nature Protocols, 2007.

      • Sigma-Aldrich. "Succinate Dehydrogenase Activity Colorimetric Assay Kit Technical Bulletin." Sigma-Aldrich, 2023.

      • Abcam. "Succinate Dehydrogenase Activity Assay Kit (Colorimetric) Protocol." Abcam, 2024.

      • Journal of Biological Chemistry. "Catalytic Properties of Succinate Dehydrogenase." JBC, 1995.

      • BenchChem. "Application Notes for Succinate Dehydrogenase (SDH) Inhibitors." BenchChem, 2025.[7]

      Sources

      Formulation development for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

      Author: BenchChem Technical Support Team. Date: February 2026

      Application Note: Formulation Development for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

      Abstract

      This application note details the formulation strategies for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (referred to herein as M-TFM-PC ). As a core pharmacophore in Succinate Dehydrogenase Inhibitor (SDHI) fungicides and a privileged scaffold in kinase inhibitor discovery, M-TFM-PC presents significant formulation challenges due to its high crystallinity and lipophilicity driven by the trifluoromethyl (

      
      ) moiety. This guide provides validated protocols for solubility enhancement via Amorphous Solid Dispersions (ASD)  using Hot Melt Extrusion (HME) and Nanosuspensions  via Media Milling.
      

      Pre-formulation Characterization & Physicochemical Profiling

      Before selecting a delivery system, the API (Active Pharmaceutical Ingredient) must undergo rigorous solid-state profiling. M-TFM-PC is characterized by a stable crystal lattice and poor aqueous solubility.

      Key Physicochemical Properties
      PropertyValue / CharacteristicImpact on Formulation
      Molecular Weight 193.13 g/mol Low MW favors permeability but requires high polymer load in ASDs to prevent recrystallization.
      LogP (Predicted) ~2.0 – 2.5Moderate lipophilicity; rate-limiting step is dissolution, not permeation (BCS Class II).
      Melting Point (
      
      
      )
      High (>140°C)*High lattice energy. Requires significant energy input (thermal or mechanical) to disrupt.
      Thermal Stability High (due to
      
      
      /aromaticity)
      Suitable for Hot Melt Extrusion (HME).
      pKa Amide: Neutral/Weakly AcidicpH-dependent solubility is minimal; surfactants required for wetting.

      *Note:

      
       varies by polymorph. Determine via DSC prior to processing.
      
      Formulation Decision Logic

      The selection of the formulation method depends on the compound's thermal stability and solubility profile.

      FormulationDecision Start Start: M-TFM-PC Characterization Solubility Aqueous Solubility < 0.1 mg/mL? Start->Solubility Thermal Thermally Stable > 180°C? Solubility->Thermal Yes (BCS II) HME Method A: Hot Melt Extrusion (ASD) (Preferred for Scalability) Thermal->HME Yes Milling Method B: Media Milling (Nanosuspension) (Preferred for heat-sensitive/Liquid dosage) Thermal->Milling No SprayDry Spray Drying (Alternative for Lab Scale) Thermal->SprayDry Intermediate

      Figure 1: Decision tree for selecting the optimal formulation strategy based on M-TFM-PC thermal properties.

      Protocol A: Amorphous Solid Dispersion via Hot Melt Extrusion (HME)[1][2][3]

      Objective: Convert crystalline M-TFM-PC into a stable amorphous solid dispersion (ASD) to enhance apparent solubility and dissolution rate. Mechanism: The polymer matrix (HPMCAS or PVPVA) acts as a "solid solvent," freezing the API in a high-energy amorphous state.

      Materials
      • API: M-TFM-PC (micronized).

      • Polymer: HPMCAS-LF (Hypromellose Acetate Succinate) for enteric protection/supersaturation maintenance OR Kollidon® VA 64 (Copovidone) for immediate release.

      • Plasticizer: Triethyl Citrate (TEC) (optional, 5% w/w if torque is high).

      HME Processing Parameters (Twin-Screw Extruder)
      • Equipment: 11mm or 16mm Twin-Screw Extruder (e.g., Thermo Fisher Pharma 11).

      • Screw Configuration: Two mixing zones (kneading blocks at 30° and 60° offset) to ensure high shear without degradation.

      ParameterSettingRationale
      Drug Load 20% - 30% w/wBalances dose requirement with physical stability (prevents recrystallization).
      Zone 1 (Feed) 50°CPrevent premature melting/bridging at the feed throat.
      Zone 2-3 (Mixing)
      
      
      (polymer) + 20°C
      Soften polymer to allow API incorporation.
      Zone 4 (Discharge)
      
      
      (API) - 10°C
      Critical: Process below API melting point if dissolving into polymer, or at melting point if melting is required. For M-TFM-PC, aim for 140-160°C.
      Screw Speed 150 - 200 RPMProvides shear energy to disrupt crystal lattice.
      Feed Rate 2 - 5 g/min Starve feeding to ensure low residence time (< 2 min).
      Step-by-Step Workflow
      • Blending: Geometric dilution of M-TFM-PC and Polymer in a V-blender (15 mins).

      • Extrusion: Feed powder into the extruder. Monitor Torque (maintain < 80% max) and Die Pressure .

      • Cooling: Extrudate is cooled on a conveyor belt (air cooled) to prevent phase separation.

      • Downstream: Pelletize extrudate, then mill into granules (approx. 250-500 µm) for encapsulation.

      HMEProcess Feed Feeder (Drug + Polymer) Zone1 Zone 1 (Transport) Feed->Zone1 Zone2 Zone 2 (Melting/Kneading) Zone1->Zone2 Zone3 Zone 3 (Discharge/Die) Zone2->Zone3 Cool Cooling (Quench) Zone3->Cool Mill Milling (Granulation) Cool->Mill

      Figure 2: Hot Melt Extrusion process flow for creating M-TFM-PC amorphous dispersions.

      Protocol B: Nanosuspension via Wet Media Milling

      Objective: Reduce particle size to < 300 nm (

      
      ) to increase specific surface area and saturation solubility (Noyes-Whitney Equation).
      Target:  Liquid formulations (SC/Oral) or intermediate for spray drying.
      
      Materials
      • Milling Media: Yttrium-stabilized Zirconia beads (0.3 mm diameter). High density is required for the hard crystal lattice of pyrazoles.

      • Stabilizers:

        • Steric: HPMC E3 or HPC-SL (2-5% w/v).

        • Electrostatic:[1] SDS or Docusate Sodium (0.1-0.5% w/v).

      Milling Protocol (Planetary Micro Mill)
      • Slurry Preparation: Disperse M-TFM-PC (10% w/v) in the stabilizer solution containing 0.2% Tween 80 (wetting agent). Stir for 30 mins to remove air.

      • Loading: Fill milling chamber:

        • Beads: 60% volume.

        • Slurry: 40% volume.

      • Milling Cycles:

        • Speed: 600 - 800 RPM.

        • Duration: 60 minutes (Cycle: 3 mins ON, 1 min OFF to prevent overheating).

        • Temperature Control: Maintain chamber < 30°C using a cooling jacket.

      • Harvesting: Separate beads via filtration.

      • Post-Processing: Spray dry or lyophilize if a solid dosage form is required.

      Analytical Validation & Quality Control

      To ensure the formulation system is valid, the following tests are mandatory.

      Solid State Verification (XRD & DSC)
      • X-Ray Powder Diffraction (XRPD):

        • Pass: Halo pattern (Amorphous ASD).

        • Fail: Sharp peaks (Residual crystallinity).

      • Differential Scanning Calorimetry (DSC):

        • Run a heat-cool-heat cycle (-20°C to 200°C).

        • Success: Single Glass Transition Temperature (

          
          ) indicating perfect miscibility.
          
        • Failure:[1] Two

          
           signals (phase separation) or melting endotherm (crystallinity).
          
      Dissolution Testing (USP Apparatus II)
      • Media: 0.1N HCl (simulated gastric fluid) or pH 6.8 Phosphate Buffer.

      • Conditions: 37°C, 75 RPM.

      • Target: ASD should achieve >80% release within 45 minutes (supersaturation), compared to <20% for the crystalline API.

      References

      • PubChem. (2023). 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide Compound Summary. National Library of Medicine. [Link]

      • Simões, M. F., et al. (2017). Hot-melt extrusion in the pharmaceutical industry: toward filing a new drug application. Drug Discovery Today. [Link]

      • Li, M., et al. (2016). Nanosuspensions of poorly water-soluble drugs prepared by wet media milling technology. International Journal of Pharmaceutics. [Link]

      • Baghel, S., et al. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences. [Link]

      Sources

      Troubleshooting & Optimization

      Technical Support Center: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

      Author: BenchChem Technical Support Team. Date: February 2026

      Welcome to the technical support center for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your product yield and purity.

      Introduction

      The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a critical process in the development of various pharmaceuticals and agrochemicals. The core of this synthesis typically involves a two-step process: the cyclocondensation of a trifluoromethyl-β-dicarbonyl compound with methylhydrazine to form the pyrazole ring, followed by the amidation of the resulting carboxylic acid. While seemingly straightforward, this synthesis pathway presents several challenges that can impact the final yield and purity. This guide provides a comprehensive overview of the common issues encountered during this synthesis and offers practical solutions based on established chemical principles and field-proven insights.

      Frequently Asked Questions (FAQs)

      Q1: What is the most common synthetic route for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide?

      A1: The most prevalent and well-documented synthetic route involves a two-step process. The first step is the Knorr pyrazole synthesis, which is a cyclocondensation reaction between a 4,4,4-trifluoro-1-(R)-butane-1,3-dione (where R is typically an ethoxy or other suitable group) and methylhydrazine to form the intermediate, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.[1][2] The second step is the conversion of this carboxylic acid into the desired carboxamide through an amidation reaction.

      Q2: What are the key factors influencing the regioselectivity of the pyrazole ring formation?

      A2: The reaction between an unsymmetrical β-dicarbonyl compound, such as ethyl 4,4,4-trifluoroacetoacetate, and a substituted hydrazine like methylhydrazine can lead to the formation of two regioisomers. The regioselectivity is primarily influenced by the difference in reactivity between the two carbonyl groups of the β-dicarbonyl compound and the two nitrogen atoms of the hydrazine. The strong electron-withdrawing effect of the trifluoromethyl group makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. The reaction conditions, such as pH and solvent, can also play a role in directing the initial nucleophilic attack and influencing the final isomer ratio.[3][4]

      Q3: What are the common methods for converting the pyrazole carboxylic acid to the carboxamide?

      A3: The amidation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be achieved through several standard methods. A common approach is to first activate the carboxylic acid by converting it into a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate is then reacted with ammonia or an appropriate amine to form the carboxamide. Alternatively, peptide coupling reagents such as HATU, HBTU, or EDC in combination with HOBt can be used to facilitate the direct amidation of the carboxylic acid.[5]

      Q4: What are the typical yields for this synthesis?

      A4: The yields can vary significantly depending on the specific reaction conditions, purity of reagents, and the efficiency of the purification steps. For the cyclocondensation step to form the pyrazole carboxylic acid, yields can range from moderate to high, with some optimized procedures reporting yields upwards of 90%. The subsequent amidation step also generally proceeds in good yield, typically in the range of 70-90%, especially when using efficient coupling agents. However, without careful optimization, the overall yield can be considerably lower.

      Troubleshooting Guide

      This section addresses specific issues that you may encounter during the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, providing potential causes and actionable solutions.

      Problem 1: Low Yield in the Cyclocondensation Step

      Potential Causes:

      • Incomplete reaction: The cyclocondensation reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

      • Side reactions: The formation of unwanted side products, particularly the undesired regioisomer, can significantly reduce the yield of the target pyrazole.

      • Poor quality of reagents: Impurities in the trifluoromethyl-β-dicarbonyl compound or methylhydrazine can interfere with the reaction. Methylhydrazine, for instance, can be hygroscopic and may contain impurities that can lead to side reactions.

      • Suboptimal pH: The pH of the reaction mixture can influence the rate and selectivity of the cyclocondensation.

      Solutions:

      • Optimize reaction conditions:

        • Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For many pyrazole syntheses, refluxing in a suitable solvent like ethanol or acetic acid is effective.

        • Reaction time: Extend the reaction time and track the consumption of starting materials.

      • Control regioselectivity:

        • pH adjustment: The reaction is often carried out under acidic conditions to protonate the carbonyl group and facilitate nucleophilic attack. A catalytic amount of a strong acid like sulfuric acid is commonly used.[3]

        • Choice of solvent: The polarity of the solvent can influence the isomer ratio. Experiment with different solvents, such as ethanol, acetic acid, or toluene, to find the optimal conditions for the desired regioisomer.

      • Ensure reagent purity:

        • Use freshly distilled or high-purity trifluoromethyl-β-dicarbonyl starting material.

        • Use high-purity methylhydrazine. If the purity is questionable, it can be purified by distillation.

      • Consider alternative starting materials: If regioselectivity remains a major issue, consider using a symmetrical trifluoromethyl-β-dicarbonyl equivalent if the synthetic route allows.

      Problem 2: Formation of Regioisomers

      Potential Cause:

      • As discussed in the FAQs, the reaction of an unsymmetrical β-dicarbonyl with a substituted hydrazine can lead to a mixture of regioisomers. The formation of the undesired 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid isomer is a common issue.

      Solutions:

      • Chromatographic separation: The most straightforward solution is to separate the isomers using column chromatography. The difference in polarity between the two isomers is often sufficient for separation on silica gel. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.

      • Reaction condition optimization: As mentioned above, systematically varying the solvent, temperature, and catalyst (acid or base) can help to favor the formation of the desired isomer. It is recommended to run small-scale screening experiments to identify the optimal conditions.

      Problem 3: Low Yield in the Amidation Step

      Potential Causes:

      • Inefficient activation of the carboxylic acid: If converting the carboxylic acid to an acyl chloride, the reaction with thionyl chloride or oxalyl chloride may be incomplete.

      • Poor nucleophilicity of the amine: If you are using a weakly nucleophilic amine, the reaction with the activated carboxylic acid may be slow or incomplete.

      • Side reactions of the activated intermediate: The activated carboxylic acid derivative (e.g., acyl chloride) can be susceptible to hydrolysis if moisture is present in the reaction.

      • Decomposition of coupling reagents: Some peptide coupling reagents are sensitive to moisture and can decompose, leading to inefficient amide bond formation.

      Solutions:

      • Ensure complete activation:

        • When using thionyl chloride, consider using it as both the reagent and the solvent and refluxing to drive the reaction to completion. Excess thionyl chloride can be removed by distillation or under vacuum.

      • Use a more effective coupling agent: For difficult amidations, more potent coupling agents like HATU or COMU can be effective. The choice of base is also crucial; a non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred.

      • Strict anhydrous conditions: Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated intermediates and coupling reagents. Use anhydrous solvents.

      • Increase reagent stoichiometry: In some cases, using a slight excess of the amine and the coupling agent can help to drive the reaction to completion.

      Problem 4: Difficult Purification of the Final Product

      Potential Causes:

      • Presence of unreacted starting materials: If the reaction has not gone to completion, the final product will be contaminated with starting materials.

      • Formation of polar byproducts: Byproducts from the decomposition of coupling reagents (e.g., dicyclohexylurea (DCU) if DCC is used) can complicate the purification.

      • Similar polarity of product and impurities: If the impurities have a similar polarity to the desired product, separation by column chromatography can be challenging.

      Solutions:

      • Optimize the reaction to minimize impurities: The best purification strategy is to start with a clean reaction mixture. Optimize the reaction conditions to ensure complete conversion of the starting materials.

      • Choose the right purification method:

        • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective method for purification.

        • Column chromatography: For challenging separations, consider using a different stationary phase (e.g., alumina) or a more sophisticated chromatography technique like preparative HPLC.

        • Work-up to remove specific byproducts: If using DCC, the byproduct DCU is often insoluble in many organic solvents and can be removed by filtration. If water-soluble byproducts are present, an aqueous work-up can be effective.

      Experimental Protocols

      Protocol 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

      This protocol is a general guideline and may require optimization for your specific setup.

      Materials:

      • Ethyl 4,4,4-trifluoroacetoacetate

      • Methylhydrazine

      • Ethanol

      • Concentrated Sulfuric Acid

      • Sodium Hydroxide

      • Hydrochloric Acid

      Procedure:

      • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol.

      • Slowly add methylhydrazine (1.1 eq) to the solution at room temperature. An exothermic reaction may be observed.

      • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the mixture.

      • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

      • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

      • To the resulting residue, add a solution of sodium hydroxide (2.0 eq) in water and heat the mixture to reflux for 2-3 hours to hydrolyze the ester.

      • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

      • The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

      Protocol 2: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

      Materials:

      • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

      • Thionyl chloride (SOCl₂)

      • Dichloromethane (DCM, anhydrous)

      • Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

      • Saturated sodium bicarbonate solution

      Procedure:

      • In a flame-dried round-bottom flask under an inert atmosphere, suspend 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride.

      • Add a catalytic amount of DMF (1 drop).

      • Heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution.

      • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. It is important to use a trap with a base (e.g., NaOH solution) to neutralize the SOCl₂ vapors.

      • The resulting crude acyl chloride can be used directly in the next step. Dissolve the crude acyl chloride in anhydrous dichloromethane.

      • In a separate flask, cool a solution of ammonia (e.g., 7N in methanol, 3-4 eq) in an ice bath.

      • Slowly add the solution of the acyl chloride in DCM to the cold ammonia solution with vigorous stirring.

      • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

      • Once the reaction is complete, quench the reaction by adding water.

      • Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

      • Purify the crude product by recrystallization or column chromatography to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

      Data Presentation

      Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis

      Entryβ-Dicarbonyl CompoundHydrazineSolventCatalystTemperatureYield of Carboxylic AcidReference
      1Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineEthanolH₂SO₄ (cat.)Reflux~85%General Protocol
      2Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineAcetic AcidNoneReflux~80%[3]
      34,4,4-Trifluoro-1-phenyl-1,3-butanedioneMethylhydrazineEthanolH₂SO₄ (cat.)Reflux~90%[3]

      Visualizations

      Diagram 1: Synthetic Pathway

      Synthesis_Pathway start Ethyl 4,4,4-trifluoroacetoacetate intermediate 1-methyl-3-(trifluoromethyl)-1H- pyrazole-4-carboxylic acid start->intermediate Cyclocondensation (Knorr Synthesis) reagent1 Methylhydrazine reagent1->intermediate product 1-methyl-3-(trifluoromethyl)-1H- pyrazole-4-carboxamide intermediate->product Amidation reagent2 1. SOCl₂ 2. NH₃ reagent2->product

      Caption: General synthetic route to the target molecule.

      Diagram 2: Troubleshooting Workflow for Low Yield

      Troubleshooting_Workflow cluster_cyclo Cyclocondensation Issues cluster_amide Amidation Issues start Low Yield Observed check_step Identify the problematic step: Cyclocondensation or Amidation? start->check_step cyclo_incomplete Incomplete Reaction? check_step->cyclo_incomplete Cyclocondensation amide_activation Inefficient Activation? check_step->amide_activation Amidation cyclo_isomers Regioisomer Formation? cyclo_incomplete->cyclo_isomers No cyclo_incomplete_sol Optimize: - Temperature - Time - Catalyst cyclo_incomplete->cyclo_incomplete_sol Yes cyclo_reagents Reagent Purity? cyclo_isomers->cyclo_reagents No cyclo_isomers_sol Optimize: - Solvent - pH - Purify by Chromatography cyclo_isomers->cyclo_isomers_sol Yes cyclo_reagents_sol Use High-Purity Reagents cyclo_reagents->cyclo_reagents_sol Yes amide_conditions Suboptimal Conditions? amide_activation->amide_conditions No amide_activation_sol - Use stronger coupling agent - Ensure complete conversion to acyl chloride amide_activation->amide_activation_sol Yes amide_conditions_sol - Strict anhydrous conditions - Optimize base and solvent amide_conditions->amide_conditions_sol Yes

      Caption: A logical workflow for troubleshooting low yields.

      References

      • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. Available at: [Link]

      • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

      • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]

      • Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Google Patents.
      • Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry. Available at: [Link]

      • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, an. An-Najah National University. Available at: [Link]

      • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]

      • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available at: [Link]

      • The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. ResearchGate. Available at: [Link]

      • Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. Organic Chemistry Portal. Available at: [Link]

      • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link]

      • Synthesis of Some New Pyrazoles. ResearchGate. Available at: [Link]

      • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. National Institutes of Health. Available at: [Link]

      • 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. PubChem. Available at: [Link]

      • Tips and tricks for difficult amide bond formation?. Reddit. Available at: [Link]

      Sources

      Purification challenges of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Purification & Handling of Fluorinated Pyrazole Carboxamides

      Case ID: PYR-CF3-4CAM-001 Status: Open for Troubleshooting[1]

      Technical Overview & Triage

      Subject Molecule: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Common Applications: Key intermediate for Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Sedaxane, Fluxapyroxad) and pharmaceutical scaffolds.[1]

      The Core Challenge: " The Isomer Trap"

      The primary failure mode in purifying this compound stems from its synthesis. The cyclization of methylhydrazine with trifluoro-1,3-diketone precursors is regioselective, not regiospecific .[1] Without strict control, you will produce a mixture of the desired 1,3-isomer and the parasitic 1,5-isomer .[1]

      FeatureTarget: 1,3-Isomer Impurity: 1,5-Isomer
      Structure Me and
      
      
      are far apart.
      Me and
      
      
      are adjacent (steric clash).
      Polarity Generally less polar (elutes first on non-polar phases).[1]Slightly more polar due to dipole alignment.
      Prevalence Major product (Thermodynamic).[1]Minor product (Kinetic), but persistent (5–15%).[1]

      Diagnostic Workflow (Decision Tree)

      Before attempting purification, confirm the nature of your crude material using this logic flow.

      PurificationLogic Start Crude Material Analysis (HPLC/TLC) PurityCheck Purity > 85%? Start->PurityCheck IsomerCheck Regioisomer Present? PurityCheck->IsomerCheck Yes Wash PROTOCOL C: Acid/Base Wash (Remove Hydrolysis Impurities) PurityCheck->Wash No (Acid/Amine impurities) SolubilityCheck Soluble in hot EtOH/iPrOH? IsomerCheck->SolubilityCheck Yes (1,5-isomer detected) Recryst PROTOCOL A: Recrystallization (Toluene/Heptane or EtOH) IsomerCheck->Recryst No (Clean crude) SolubilityCheck->Recryst Yes Flash PROTOCOL B: Flash Chromatography (DCM/MeOH) SolubilityCheck->Flash No (Complex Mix)

      Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude composition.

      Troubleshooting Guides & Protocols

      Issue 1: The "Brick Dust" Phenomenon (Solubility)

      Symptom: The crude solid is a hard, off-white block that refuses to dissolve in Ethyl Acetate or DCM for column loading.[1] Root Cause: Primary amides (

      
      ) form strong intermolecular hydrogen bond networks, creating high-melting-point crystal lattices.[1]
      

      Solution: Solid Loading or High-Polarity Dissolution Do not attempt to dissolve the crude in the mobile phase if it is non-polar (e.g., Hexanes).[1]

      • Option A (Solid Load): Dissolve crude in minimum THF or Acetone.[1] Add Celite (ratio 1:2 crude:Celite).[1] Evaporate solvent to dryness.[1] Load the resulting powder into the solid loader cartridge.

      • Option B (Co-Solvent): Use a "trickle" of DMSO.[1] Dissolve 1g crude in 0.5 mL DMSO, then dilute with DCM. Warning: DMSO can broaden peaks.

      Issue 2: Separating the Regioisomer (1,3 vs 1,5)

      Symptom: Two spots on TLC are very close (

      
       difference < 0.1).
      Protocol A: Fractional Recrystallization (Scalable) 
      This relies on the packing efficiency difference between the 1,3 and 1,5 isomers.[1]
      
      • Solvent System: Toluene (Solvent) and Heptane (Anti-solvent).[1]

      • Dissolution: Suspend crude in Toluene (5 mL per gram). Heat to reflux (

        
        ).[1] If not fully soluble, add Ethanol dropwise until clear.[1]
        
      • Cooling: Allow to cool slowly to Room Temperature (RT) over 2 hours.

      • Seeding: If available, add a seed crystal of the pure 1,3-isomer at

        
        .
        
      • Precipitation: Once at RT, add Heptane slowly (volume equal to Toluene).

      • Harvest: Filter the precipitate. The 1,3-isomer crystallizes preferentially.[1] The 1,5-isomer remains enriched in the mother liquor.

      Issue 3: Tailing on Silica Columns

      Symptom: The amide streaks down the column, contaminating other fractions.[1] Root Cause: The basic nitrogen of the pyrazole and the amide protons interact strongly with acidic silanols on the silica gel.

      Protocol B: Buffered Flash Chromatography

      • Stationary Phase: Standard Silica (40–63 µm).[1]

      • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1]

      • Modifier (Critical): Add 1% Triethylamine (TEA) or 0.5% Aqueous Ammonia to the mobile phase.[1] This neutralizes silica activity and sharpens the amide peak.

      • Gradient:

        • 0–5 min: 100% DCM (Elutes non-polar impurities).[1]

        • 5–20 min: 0%

          
           5% MeOH.[1]
          
        • Target elution: The carboxamide usually elutes at ~3–4% MeOH.

      Analytical Validation (QC)

      You cannot rely on LC-MS alone, as both isomers have the exact same mass (

      
      ).[1] You must use NMR.[1]
      
      Differentiation by and NMR

      The position of the methyl group relative to the anisotropic cone of the

      
       group causes distinct shifts.
      
      Signal1-methyl-3-(trifluoromethyl) (Target)1-methyl-5-(trifluoromethyl) (Impurity)
      N-Methyl (
      
      
      )
      
      
      ppm
      
      
      ppm (Deshielded by adjacent
      
      
      )
      Pyrazole-H (
      
      
      )
      Singlet at C5 position.[1]Singlet at C3 position.[1]
      
      
      (
      
      
      )
      
      
      ppm
      
      
      to
      
      
      ppm

      Note: Shifts are solvent-dependent (

      
       vs DMSO-
      
      
      
      ). The N-Me shift is the most reliable rapid diagnostic.

      Frequently Asked Questions (FAQ)

      Q: My yield is low (<50%) after recrystallization. Where is my product? A: Check the mother liquor. If the 1,5-isomer content was high (>20%) in the crude, it acts as a solubilizer, preventing the 1,3-isomer from crystallizing.[1] You may need to run a "rough" silica plug first to remove the bulk of the 1,5-isomer before recrystallizing.

      Q: I see a third impurity that is acidic. What is it? A: This is likely 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .[1] It forms via hydrolysis of the amide if exposed to moisture/acid/base during workup.

      • Fix: Dissolve crude in Ethyl Acetate and wash with saturated Sodium Bicarbonate (

        
        ).[1] The acid will move to the aqueous layer; the amide stays in the organic layer.
        

      Q: Can I use reverse-phase (C18) chromatography? A: Yes, and it is often superior for isomer separation.[1]

      • Conditions: Water/Acetonitrile with 0.1% Formic Acid.[1]

      • Order of Elution: The more polar 1,5-isomer usually elutes before the 1,3-isomer on C18.[1]

      References

      • BASF SE. (2006).[1] Method for producing 1-methyl-3-trifluoromethyl-pyrazole-4-carboxylic acid. WO Patent 2006087343.[1] Link

      • Bayer CropScience. (2011).[1] Process for the preparation of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid. WO Patent 2011131615.[1] Link

      • Deng, X., & Mani, N. S. (2008).[1][2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.[1] Link[1]

      • Luo, B., et al. (2023).[1][3] Novel Pyrazole-4-Carboxamides and Aromatic Carboxamides Derivatives Containing a Hydrazine Moiety as Potential SDHIs.[1] ResearchGate.[1][3] Link

      Sources

      Technical Support Center: Optimizing Reaction Conditions for Pyrazole Ring Formation

      Author: BenchChem Technical Support Team. Date: February 2026

      Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole ring formation. Here, we move beyond simple protocols to delve into the causality behind experimental choices, offering troubleshooting guides and FAQs to address the specific challenges you may encounter at the bench. Our goal is to provide a self-validating system of knowledge, grounded in authoritative sources, to empower you to optimize your synthetic routes with confidence.

      Section 1: Troubleshooting Guide - Common Issues in Pyrazole Synthesis

      This section addresses the most frequently encountered problems during pyrazole synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and actionable, evidence-based solutions.

      Issue 1: Low to No Product Yield

      Question: My reaction is yielding very little or no desired pyrazole product. What are the likely causes and how can I improve the yield?

      Answer: Low or no yield is a common frustration, often pointing to suboptimal reaction conditions or issues with starting materials. Let's break down the potential culprits:

      • Inadequate Catalyst Activity or Selection: The choice of catalyst is critical for the efficiency of pyrazole synthesis.[1] Many reactions require a catalyst to proceed at a reasonable rate.[2] If you are using a catalyst, its activity may be compromised, or it may not be the optimal choice for your specific substrates.

        • Solution: Screen a variety of catalysts. For instance, while traditional acid catalysts like acetic acid are common, Lewis acids such as lithium perchlorate have been shown to be effective.[2] For certain multicomponent syntheses, catalysts like sodium p-toluene sulfonate (NaPTS) can significantly increase the reaction rate, especially in aqueous media. Consider metal-free options or advanced systems like nanocatalysts depending on your reaction's nature.[1]

      • Suboptimal Temperature: Temperature plays a crucial role in reaction kinetics.

        • Solution: A systematic temperature screen is advisable. While some reactions proceed efficiently at room temperature, others require heating to overcome the activation energy barrier.[2][3][4] For example, in some cases, increasing the temperature to 60°C has been shown to improve yields, but further increases can lead to decomposition and lower yields.[2][3] Conversely, some highly efficient syntheses can be conducted at room temperature, which can be advantageous for sensitive substrates.[2]

      • Incorrect Solvent Choice: The solvent can dramatically influence reaction outcomes by affecting reactant solubility and stabilizing transition states.

        • Solution: Experiment with different solvents. Polar protic solvents like ethanol are frequently used, but aprotic dipolar solvents such as DMF or NMP have shown better results in certain cyclocondensation reactions.[4][5] In some modern approaches, eco-friendly solvents like PEG-400 or even solvent-free conditions are employed.[6] Deep eutectic solvents (DESs) are also emerging as green and effective media for pyrazole synthesis.[7]

      • Poor Quality of Starting Materials: Impurities in your starting materials, particularly the hydrazine or 1,3-dicarbonyl compound, can inhibit the reaction or lead to unwanted side products.

        • Solution: Ensure the purity of your reactants. Recrystallize or distill starting materials if necessary. Hydrazine derivatives can be particularly unstable, so using fresh, high-purity reagents is recommended.

      Issue 2: Formation of Regioisomers and Other Side Products

      Question: I am obtaining a mixture of pyrazole regioisomers that are difficult to separate. How can I control the regioselectivity of the reaction?

      Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[8] The hydrazine can attack either of the two distinct carbonyl groups, leading to a mixture of products.[2][8]

      • Controlling Nucleophilic Attack: The regioselectivity is determined by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound and the nucleophilicity of the hydrazine.

        • Solution 1: Exploit Electronic and Steric Effects: The inherent electronic and steric differences between the two carbonyl groups can be exploited. A more electrophilic (less sterically hindered) carbonyl group will be preferentially attacked by the most nucleophilic nitrogen of the hydrazine. Modifying the substituents on the dicarbonyl compound can enhance these differences.

        • Solution 2: pH Control: The pH of the reaction medium can influence the protonation state of the hydrazine and the enolization of the dicarbonyl compound, thereby affecting which carbonyl is more reactive. Adding a catalytic amount of a weak acid, like glacial acetic acid, can facilitate the reaction and may influence regioselectivity.[4]

        • Solution 3: Strategic Solvent Selection: Aprotic dipolar solvents have been reported to improve regioselectivity in some cases.[5] For example, conducting the reaction in N,N-dimethylacetamide in an acid medium can lead to good yields and high regioselectivity.[5]

        • Solution 4: Alternative Synthetic Routes: If controlling the regioselectivity of a classical condensation proves difficult, consider alternative strategies. For instance, reactions involving α,β-unsaturated ketones with a leaving group can offer better regiocontrol.[5] Multicomponent reactions can also be designed to favor the formation of a single isomer.[9][10]

      Issue 3: Difficulty with Product Purification

      Question: My crude product is an impure mixture, and I'm struggling to purify the desired pyrazole. What are the best purification strategies?

      Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, or regioisomers with similar physical properties.

      • Crystallization: This is often the most effective method for obtaining high-purity pyrazoles.

        • Troubleshooting Crystallization:

          • No Crystals Form: The solution may not be supersaturated. Try concentrating the solution by evaporating some of the solvent or cooling it slowly, perhaps in an ice bath.[11] Scratching the inside of the flask or adding a seed crystal can induce nucleation.[11]

          • Oiling Out: This occurs when the solute's melting point is lower than the solvent's boiling point or if the solute is too soluble.[11] In such cases, using a lower-boiling point solvent or a solvent mixture where the compound is less soluble at room temperature is recommended.[11]

        • Solvent Selection: Experiment with various solvents. A quick literature search for the melting point of your compound might also provide the solvent used for crystallization.[12] Ethanol is often a good starting point.[12] For some amino-pyrazoles, recrystallization from an ethanol-water mixture can be effective.[13]

      • Column Chromatography: When crystallization is not feasible, column chromatography is a powerful alternative.

        • For Basic Pyrazoles: Pyrazoles can be basic and may interact strongly with silica gel, leading to poor separation or loss of product.[13] Deactivating the silica gel with triethylamine or ammonia in methanol can mitigate this issue.[13] Alternatively, using neutral alumina as the stationary phase can be a good solution.[13]

      • Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification.[13][14]

        • Procedure: Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution to protonate the pyrazole, drawing it into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer will deprotonate the pyrazole, which can then be extracted back into an organic solvent.

      • Distillation: For liquid pyrazoles, fractional distillation under reduced pressure can be an effective purification method, especially for separating isomers with different boiling points.[11]

      Section 2: Frequently Asked Questions (FAQs)

      Q1: What are the key starting materials for pyrazole synthesis? A1: The most common methods involve the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[2][5][15] Other important precursors include α,β-unsaturated aldehydes and ketones, acetylenic ketones, and 1,3-diols.[5][16][17] Multicomponent reactions often utilize aldehydes, ketones, and hydrazines in a one-pot synthesis.[9][18]

      Q2: How does microwave-assisted heating compare to conventional heating for pyrazole synthesis? A2: Microwave-assisted synthesis often offers significant advantages over conventional heating, including dramatically reduced reaction times (minutes versus hours) and frequently higher yields.[19] This is due to efficient and rapid heating of the reaction mixture.[19]

      Q3: Can pyrazole synthesis be performed under "green" or environmentally friendly conditions? A3: Yes, significant progress has been made in developing greener synthetic routes. This includes the use of eco-friendly solvents like PEG-400 and deep eutectic solvents (DESs), performing reactions in water, or under solvent-free conditions.[6][7] The use of recyclable catalysts also contributes to more sustainable processes.[9]

      Q4: What is the Knorr pyrazole synthesis and what are its limitations? A4: The Knorr synthesis, first reported in 1883, is a classical method involving the reaction of a β-ketoester with a hydrazine.[2] While widely used, a major limitation is the potential formation of a mixture of regioisomers when using unsymmetrical starting materials.[20]

      Q5: Are there any safety precautions I should take when working with hydrazines? A5: Yes, hydrazines are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

      Section 3: Experimental Protocols and Data

      Protocol 1: General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles[2]

      This protocol is a general guideline and may require optimization for specific substrates.

      • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent (e.g., ethanol).

      • Addition of Hydrazine: Add the substituted hydrazine (1.0-1.2 eq) to the solution.

      • Catalyst Addition (if necessary): If a catalyst is required, add it at this stage (e.g., a catalytic amount of acetic acid).

      • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress using Thin Layer Chromatography (TLC).

      • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

      Table 1: Comparison of Catalysts in Pyrazole Synthesis[1]
      CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)
      Acetic Acid1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGood
      Silver Triflate (AgOTf)Trifluoromethylated Ynones, Hydrazines1 mol%Not SpecifiedRoom Temp1 hup to 99
      Visualization of a Typical Pyrazole Synthesis Workflow

      Pyrazole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Select & Purify 1,3-Dicarbonyl D Combine Reactants & Catalyst A->D B Select & Purify Hydrazine B->D C Choose Solvent & Catalyst C->D E Heat/Stir at Optimized Temp D->E F Monitor by TLC E->F G Quench Reaction & Remove Solvent F->G Reaction Complete H Purification (Crystallization/Chromatography) G->H I Characterization (NMR, MS, etc.) H->I

      Troubleshooting Decision Tree

      Troubleshooting_Tree Start Low Yield? CheckPurity Check Starting Material Purity Start->CheckPurity Yes Regioisomers Regioisomer Formation? Start->Regioisomers No OptimizeTemp Optimize Temperature CheckPurity->OptimizeTemp OptimizeSolvent Optimize Solvent OptimizeTemp->OptimizeSolvent OptimizeCatalyst Screen Catalysts OptimizeSolvent->OptimizeCatalyst ModifySubstrates Modify Substrates (Steric/Electronic) Regioisomers->ModifySubstrates Yes PurificationIssue Purification Difficulty? Regioisomers->PurificationIssue No ControlpH Control pH ModifySubstrates->ControlpH TryCrystallization Optimize Crystallization PurificationIssue->TryCrystallization Yes Success Successful Synthesis PurificationIssue->Success No TryColumn Optimize Chromatography TryCrystallization->TryColumn AcidBase Acid-Base Extraction TryColumn->AcidBase Catalyst Catalyst

      References

      • A Comparative Guide to Catalysts for Pyrazole Synthesis. (n.d.). Benchchem.
      • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. RSC Publishing. DOI:10.1039/D4OB01211A.
      • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
      • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
      • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate.
      • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). Organic Letters.
      • Optimization of the reaction conditions towards the formation of pyrazole. (n.d.). ResearchGate.
      • Technical Support Center: Purification of Methyl Pyrazole Isomers. (n.d.). Benchchem.
      • Various methods for the synthesis of pyrazole. (n.d.). ResearchGate.
      • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
      • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate.
      • General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. (n.d.). ResearchGate.
      • The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. (n.d.). Benchchem.
      • Unit 4 Pyrazole | PDF. (n.d.). Slideshare.
      • solvent effects on the reactivity of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). Benchchem.
      • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (n.d.). Benchchem.
      • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
      • Purification of Amino-Pyrazoles. (2022). Reddit.
      • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
      • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). PMC.
      • Knorr Pyrazole Synthesis advice. (2024). Reddit.
      • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Who we serve.

      Sources

      Technical Support Center: Antifungal Susceptibility Testing of Hydrophobic Compounds

      Author: BenchChem Technical Support Team. Date: February 2026

      A Guide for Researchers, Scientists, and Drug Development Professionals

      Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of antifungal susceptibility testing (AFST), particularly when working with challenging hydrophobic compounds. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address the most common pitfalls, from compound solubility to assay interference. We will explore the causality behind these issues and provide robust, self-validating protocols to ensure the integrity of your data.

      Section 1: The Primary Hurdle - Solubility and Compound Precipitation

      This section addresses the most frequent and frustrating challenge encountered in the early stages of testing: getting your hydrophobic compound to stay in solution in an aqueous assay environment.

      Q1: My compound dissolved perfectly in its stock solvent but precipitated immediately when I added it to the aqueous culture medium. Why is this happening and what does it mean for my results?

      A: This is a classic and critical pitfall known as solvent-shifting precipitation. Your compound is soluble in a high concentration of an organic solvent (like 100% DMSO) but crashes out of solution when this stock is diluted into the predominantly aqueous culture medium (e.g., RPMI-1640)[1][2].

      The Causality: The high concentration of the organic solvent creates a favorable non-polar environment for your hydrophobic compound. When you dilute this into the aqueous medium, the solvent concentration plummets, and the environment becomes highly polar. The water molecules preferentially interact with each other, effectively "squeezing out" the hydrophobic compound, which then aggregates and precipitates.

      Impact on Results: If your compound precipitates, the actual concentration in solution is unknown and significantly lower than your calculated nominal concentration. This leads to a drastic overestimation of the Minimum Inhibitory Concentration (MIC), potentially causing a promising compound to be incorrectly flagged as inactive.

      Q2: What is the recommended solvent for my stock solution, and what is a "safe" final concentration to use in my assay?

      A: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds for AFST due to its high solubilizing power and miscibility with water[1][3]. However, it is not inert and can impact fungal growth, making the determination of a "safe" concentration crucial[4][5].

      Expert Insights:

      • Stock Solution: Always prepare your primary stock solution in 100% anhydrous DMSO at the highest possible concentration. This minimizes the volume you need to add to the assay, thereby keeping the final solvent concentration low.

      • Final Concentration: Most cell-based assays, including fungal susceptibility tests, can tolerate a final DMSO concentration between 0.5% and 1.0% without significant growth inhibition[1][4]. However, this is highly dependent on the fungal species and even the specific strain. For some sensitive fungi, concentrations as low as 2.5% can significantly inhibit growth[5][6]. It is imperative to determine this tolerance experimentally.

      The following table summarizes common solvents and their generally accepted maximum final concentrations in AFST.

      SolventPropertiesTypical Max Final ConcentrationKey Considerations
      DMSO Polar aprotic, powerful solvent≤ 1.0% Can affect cell permeability and show direct antifungal effects at >2%[4][6]. The most common choice.
      Ethanol Polar protic≤ 1.0% Can have intrinsic antifungal activity; some studies show growth inhibition rates of <10% at concentrations ≤2.5%[6].
      Methanol Polar protic≤ 1.0% More toxic than ethanol; generally avoided unless necessary for solubility.
      Acetone Polar aprotic≤ 0.5% Volatile and can have significant antifungal effects even at low concentrations[6].
      Q3: How do I experimentally determine the maximum tolerated solvent concentration for my specific fungal strain?

      A: You must perform a solvent tolerance assay. This is a critical control experiment that validates the chosen solvent concentration and ensures that any observed inhibition is due to your compound, not the solvent itself.

      This protocol is adapted from standard broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[7][8].

      Objective: To determine the highest concentration of a solvent (e.g., DMSO) that does not significantly inhibit the growth of the target fungal strain.

      Materials:

      • 96-well, flat-bottom, sterile microtiter plates.

      • Target fungal strain, cultured and prepared to standard inoculum density (e.g., 0.5–2.5 x 10³ CFU/mL for yeasts in RPMI-1640).

      • Appropriate culture medium (e.g., RPMI-1640 buffered with MOPS).

      • High-purity solvent (e.g., DMSO).

      • Multichannel pipette.

      • Plate reader (optional, for spectrophotometric reading).

      Procedure:

      • Prepare Solvent Dilutions: In a separate plate or in tubes, prepare 2x concentrated serial dilutions of your solvent in the culture medium. For DMSO, a typical range would be 20% down to 0.1% (this will result in a 1x final concentration range of 10% down to 0.05%).

      • Dispense Dilutions: Add 100 µL of each 2x solvent dilution to the wells of the assay plate in triplicate.

      • Prepare Controls:

        • Growth Control: Add 100 µL of culture medium without any solvent.

        • Sterility Control: Add 200 µL of culture medium only (no inoculum, no solvent).

      • Prepare and Add Inoculum: Prepare the fungal inoculum according to CLSI M27 or EUCAST guidelines[7][9]. Add 100 µL of the standardized fungal suspension to all wells except the sterility control.

      • Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the organism's growth rate.

      • Reading Results:

        • Visual: The MIC endpoint is the lowest solvent concentration that causes a significant decrease in turbidity compared to the solvent-free growth control.

        • Spectrophotometric: Read the optical density (OD) at 530 nm. Calculate the percentage of growth inhibition for each solvent concentration relative to the growth control. The acceptable solvent concentration is the highest concentration that results in <10% growth inhibition.

      Interpreting the Results: Choose a final solvent concentration for your compound screening experiments that falls well below the concentration that showed any inhibitory effects. For example, if 2.5% DMSO shows 15% inhibition, but 1.25% shows only 5%, your maximum final concentration for all subsequent experiments should be ≤1.25%.

      Section 2: The Hidden Pitfall - Non-Specific Binding & Assay Interference

      Even if your compound appears soluble, its hydrophobic nature can lead to other problems that skew results.

      Q4: My compound is soluble at a safe solvent concentration, but the MIC values are inconsistent or seem to drift higher in repeat experiments. What's going on?

      A: This issue often points to non-specific binding (NSB) . Hydrophobic compounds have a high affinity for the polystyrene surfaces of standard microtiter plates[10][11]. The compound can adsorb to the well walls, depleting the available concentration in the medium and making it unavailable to act on the fungus.

      The Causality: The hydrophobic effect drives your compound out of the aqueous phase and onto any available non-polar surface—in this case, the plastic well[10]. This process can be time-dependent, meaning the longer the incubation, the more compound is lost from the solution. This effectively lowers the drug concentration over the course of the assay, leading to artificially high or variable MICs.

      Troubleshooting Strategies for Non-Specific Binding:

      • Use Low-Binding Plates: Consider using polypropylene plates or specially treated low-adsorption polystyrene plates. These surfaces are more resistant to hydrophobic interactions.

      • Include a Surfactant: Adding a low concentration (e.g., 0.001% - 0.01%) of a non-ionic surfactant like Tween 80 or Pluronic F-127 to the assay medium can help keep the compound in solution and reduce its binding to plastic[12]. Crucially, you must run a surfactant control to ensure it doesn't affect fungal growth or potentiate your compound's activity.

      • Pre-saturation of Wells: In some cases, pre-incubating the plate with a solution of an unrelated protein like bovine serum albumin (BSA) can block non-specific binding sites on the plastic. This is more common in protein-binding assays but can be adapted for AFST. Again, proper controls are essential.

      Below is a workflow to help diagnose and address these complex issues.

      G cluster_0 Troubleshooting Hydrophobic Compound Delivery start Start: Compound precipitates in assay medium check_solvent Is final solvent conc. >1%? (e.g., DMSO) start->check_solvent run_tolerance Action: Run Solvent Tolerance Assay (See Protocol) check_solvent->run_tolerance Yes is_tolerant Is fungus tolerant to required solvent conc.? check_solvent->is_tolerant No run_tolerance->is_tolerant no_precip Compound soluble, but results are inconsistent? is_tolerant->no_precip Yes reformulate Problem: Poor Solubility Action: Consider co-solvents (PEG) or formulation strategies (cyclodextrins) is_tolerant->reformulate No nsb Problem: Likely Non-Specific Binding (NSB) to plate no_precip->nsb Yes end_ok Proceed with validated assay conditions no_precip->end_ok No solution_nsb Solutions: 1. Use low-binding plates 2. Add surfactant (e.g., Tween 80) 3. Pre-saturate with BSA nsb->solution_nsb solution_nsb->end_ok reformulate->end_ok

      Caption: Troubleshooting workflow for compound precipitation and inconsistency.

      Q5: I'm using a colorimetric assay (e.g., with resazurin or XTT) for readout. Could my compound be interfering with the dye itself?

      A: Absolutely. This is a significant potential artifact. Hydrophobic compounds, particularly those with chromophores or redox activity, can directly interfere with colorimetric and fluorometric assay readouts[13].

      Mechanisms of Interference:

      • Color Quenching/Enhancement: The compound itself may absorb light at the same wavelength as the assay dye, leading to false readings.

      • Redox Activity: Many indicator dyes like resazurin (alamarBlue) and XTT are redox-based. If your compound has oxidizing or reducing properties, it can chemically alter the dye, mimicking or masking the metabolic activity of the fungus.

      • Precipitation: A precipitated compound can scatter light, interfering with OD measurements and giving a false impression of fungal growth.

      Self-Validating Protocol Step: To rule out assay interference, you must run a "Compound + Medium" control for every concentration of your test agent. This is a well that contains the culture medium and the compound dilution but no fungal inoculum . After incubation, add the indicator dye. Any color change in these wells is due to direct compound-dye interaction and represents an artifact. If significant interference is detected, you may need to switch to a different readout method (e.g., direct OD measurement of turbidity, ATP-based luminescence, or CFU plating).

      The diagram below illustrates a robust plate layout for controlling these variables.

      G Control Plate Layout for Self-Validating Assays cluster_plate cluster_test Test Compound Dilutions (Compound + Fungus + Medium) cluster_pos POS (Fungus + Medium) cluster_neg NEG (Amphotericin B) cluster_solv SOLV (Solvent + Fungus) cluster_ster STER (Medium only) cluster_interfere INTERFERENCE (Compound + Medium) a1 Cmpd 1 a2 Cmpd 2 a3 Cmpd 3 a4 Cmpd 4 a5 Cmpd 5 a6 Cmpd 6 a7 Cmpd 7 a8 Cmpd 8 a9 Cmpd 9 a10 Cmpd 10 a11 Cmpd 11 a12 Cmpd 12 b1 Cmpd 1 b2 Cmpd 2 b3 Cmpd 3 b4 Cmpd 4 b5 Cmpd 5 b6 Cmpd 6 b7 Cmpd 7 b8 Cmpd 8 b9 Cmpd 9 b10 Cmpd 10 b11 Cmpd 11 b12 Cmpd 12 c1 Cmpd 1 c2 Cmpd 2 c3 Cmpd 3 c4 Cmpd 4 c5 Cmpd 5 c6 Cmpd 6 c7 Cmpd 7 c8 Cmpd 8 c9 Cmpd 9 c10 Cmpd 10 c11 Cmpd 11 c12 Cmpd 12 d1 Cmpd 1 d2 Cmpd 2 d3 Cmpd 3 d4 Cmpd 4 d5 Cmpd 5 d6 Cmpd 6 d7 Cmpd 7 d8 Cmpd 8 d9 Cmpd 9 d10 Cmpd 10 d11 Cmpd 11 d12 Cmpd 12 e1 Cmpd 1 e2 Cmpd 2 e3 Cmpd 3 e4 Cmpd 4 e5 Cmpd 5 e6 Cmpd 6 e7 Cmpd 7 e8 Cmpd 8 e9 Cmpd 9 e10 Cmpd 10 e11 Cmpd 11 e12 Cmpd 12 f1 Cmpd 1 f2 Cmpd 2 f3 Cmpd 3 f4 Cmpd 4 f5 Cmpd 5 f6 Cmpd 6 f7 Cmpd 7 f8 Cmpd 8 f9 Cmpd 9 f10 Cmpd 10 f11 Cmpd 11 f12 Cmpd 12 g1 Cmpd 1 g2 Cmpd 2 g3 Cmpd 3 g4 Cmpd 4 g5 Cmpd 5 g6 Cmpd 6 g7 Cmpd 7 g8 Cmpd 8 g9 Cmpd 9 g10 Cmpd 10 g11 Cmpd 11 g12 Cmpd 12 h1 Cmpd 1 h2 Cmpd 2 h3 Cmpd 3 h4 Cmpd 4 h5 Cmpd 5 h6 Cmpd 6 h7 Cmpd 7 h8 Cmpd 8 h9 Cmpd 9 h10 Cmpd 10 h11 Cmpd 11 h12 Cmpd 12

      Caption: Recommended 96-well plate layout for robust AFST controls.

      References
      • Influence of DMSO on antifungal activity during susceptibility testing in vitro - ResearchGate. (2015). ResearchGate. [Link]

      • Hazen, K. C. (2013). Influence of DMSO on antifungal activity during susceptibility testing in vitro. Diagnostic Microbiology and Infectious Disease, 75(1), 60-63. [Link]

      • Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. (2023). National Institutes of Health. [Link]

      • Preparation of dilutions for plates with hydrophobic antifungal agents. (2001). ResearchGate. [Link]

      • The effect of dimethyl sulfoxide (DMSO) on the growth of dermatophytes. (2007). Semantic Scholar. [Link]

      • Randhawa, M. A. (2008). Dimethyl sulfoxide (DMSO) inhibits the germination of Candida albicans and the arthrospores of Trichophyton mentagrophytes. Nihon Ishinkin Gakkai Zasshi, 49(2), 125-128. [Link]

      • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

      • Rex, J. H., Pfaller, M. A., & Walsh, T. J. (2008). Current status of antifungal susceptibility testing methods. Medical mycology, 46(4), 297-306. [Link]

      • Volkova, A. A., et al. (2021). New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes. Pharmaceutics. [Link]

      • Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. (2013). National Institutes of Health. [Link]

      • EUCAST Antifungal Resistance Testing. (n.d.). TÜV SÜD. [Link]

      • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). [Link]

      • Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews. [Link]

      • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]

      • Commercial Methods for Antifungal Susceptibility Testing of Saprophytic Molds: Can They Be Used to Detect Resistance? (2021). MDPI. [Link]

      • Enhanced Solubility and Bioavailability of Clotrimazole in Aqueous Solutions with Hydrophobized Hyperbranched Polyglycidol for Improved Antifungal Activity. (2024). ACS Applied Materials & Interfaces. [Link]

      • Enhancing Solubility and Dissolution of Anti-Fungal Drugs: A Comparative Study of Solid Dispersion and Co-Crystallization. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

      • Liu, M., et al. (2007). Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts. Methods. [Link]

      • Hanson, K. E., & theoretical, and practical considerations. (2018). Hot topics in antifungal susceptibility testing: A new drug, a bad bug, sweeping caspofungin testing under the rug, and solving the ECV shrug. Journal of Clinical Microbiology. [Link]

      • What are the solvents for antifungal sensitivity testing of poorly water soluble drugs? (2018). ResearchGate. [Link]

      • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]

      • Exploring antifungal compound produced by marine Bacillus for sustainable chickpea protection. (2024). Taylor & Francis Online. [Link]

      • Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. (2001). National Institutes of Health. [Link]

      • Johnson, E. M. (2008). Issues in antifungal susceptibility testing. Journal of Antimicrobial Chemotherapy, 61(suppl_1), i13-i18. [Link]

      • Antifungal Activity and Stability of Fluconazole Emulsion Containing Ionic Liquids Explained by Intermolecular Interactions. (2022). MDPI. [Link]

      • Fungi (AFST). (n.d.). European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

      • Broth Microdilution Screening Method: Detect New Antifungal Compounds. (2022). YouTube. [Link]

      • A Practical Guide to Antifungal Susceptibility Testing. (2022). National Institutes of Health. [Link]

      • Effects of hydrophobicity on the antifungal activity of α-helical antimicrobial peptides. (2012). National Institutes of Health. [Link]

      • Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. (2020). National Institutes of Health. [Link]

      • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022). Clinical and Laboratory Standards Institute (CLSI). [Link]

      • Issues in antifungal susceptibility testing. (2008). UK Health Security Agency Research Portal. [Link]

      • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. (2012). ResearchGate. [Link]

      • Clinical breakpoint table. (n.d.). European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

      • EUCAST breakpoints for antifungals. (2008). ResearchGate. [Link]

      • Genetically-encoded probes to determine nonspecific hydrophobic and electrostatic binding in cells. (2023). bioRxiv. [Link]

      • Determination of Antifungal MICs by a Rapid Susceptibility Assay. (1998). National Institutes of Health. [Link]

      • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2014). National Institutes of Health. [Link]

      • Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD. [Link]

      • Hashiguchi, T., et al. (1997). Correlation between antifungal activity and hydrophobicity of imidazole antifungal agents. Arzneimittelforschung. [Link]

      • Identification of Dual-Target Compounds with Antifungal and Anti-NLRP3 Inflammasome Activity. (2020). National Institutes of Health. [Link]

      Sources

      Validation & Comparative

      Benchmarking Guide: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide vs. Commercial Herbicides

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide serves as a technical benchmarking protocol for evaluating 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (referred to herein as PAM-C , a known metabolite of Penthiopyrad and a structural analog to carboxamide herbicides) against established commercial standards.

      This document is designed for agrochemical researchers and lead optimization scientists assessing this scaffold for potential repurposing as a Phytoene Desaturase (PDS) inhibitor or Transketolase inhibitor .

      Executive Summary & Chemical Profile

      Compound: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Abbreviation: PAM-C CAS: 937717-66-3 Role: Primary metabolite of the SDHI fungicide Penthiopyrad; Structural lead for carboxamide herbicides.[1]

      The Benchmarking Objective: While PAM-C is traditionally viewed as a fungicide metabolite, its structural homology to Nicotinamide herbicides (e.g., Diflufenican) suggests potential activity as a bleaching herbicide (PDS inhibition). This guide outlines the protocol to benchmark PAM-C’s herbicidal efficacy, crop selectivity, and mode of action (MoA) against industry standards.

      Structural Homology & Rationale

      The trifluoromethyl-pyrazole core mimics the electron-deficient rings found in PDS inhibitors. Benchmarking must determine if the pyrazole core offers superior selectivity or potency compared to the pyridine core of Diflufenican.

      ChemicalHomology cluster_0 Candidate cluster_1 Commercial Standards PAMC PAM-C (Pyrazole Core) Target: Potential PDS/TKL DFF Diflufenican (Pyridine Core) Target: PDS (Bleaching) PAMC->DFF Carboxamide Isostere TOP Topramezone (Pyrazole Core) Target: HPPD PAMC->TOP Scaffold Similarity

      Figure 1: Structural relationship between PAM-C and commercial herbicide classes, highlighting the rationale for PDS and HPPD screening.

      Mechanism of Action (MoA) Hypothesis[2]

      To benchmark effectively, we must assay for the correct phenotype. PAM-C is hypothesized to act via Carotenoid Biosynthesis Inhibition , specifically targeting Phytoene Desaturase (PDS) .

      • Phenotype: Bleaching (chlorosis) of new growth.

      • Secondary Target: Recent literature suggests pyrazole-carboxamides may also inhibit Transketolase (TKL) , affecting the Calvin cycle.

      Pathway Visualization

      MoAPathway cluster_inhibitors Inhibitors Phytoene Phytoene (Colorless) ZetaCarotene ζ-Carotene (Precursor) Phytoene->ZetaCarotene Catalyzed by PDS PDS_Enzyme Phytoene Desaturase (PDS) PDS_Enzyme->Phytoene Target Interaction Carotenoids Carotenoids (Photoprotection) ZetaCarotene->Carotenoids Chlorophyll Chlorophyll (Photosynthesis) Carotenoids->Chlorophyll Protects Bleaching Photo-oxidation & Bleaching Chlorophyll->Bleaching Loss of Protection DFF Diflufenican (Standard) DFF->PDS_Enzyme Inhibits PAMC PAM-C (Candidate) PAMC->PDS_Enzyme Hypothetical Inhibition

      Figure 2: The PDS inhibition pathway. PAM-C is screened for its ability to block the conversion of Phytoene, leading to chlorophyll destruction.

      Benchmarking Standards & Experimental Design

      Select standards based on structural class and phenotypic output.[1]

      StandardClassRole in Benchmarking
      Diflufenican (DFF) Pyridine CarboxamidePrimary Comparator. PDS inhibitor. Used to define relative potency (RP) of the carboxamide moiety.
      Norflurazon PyridazinonePhenotypic Control. Gold standard for bleaching symptoms.
      Topramezone BenzoylpyrazoleScaffold Control. Checks if the pyrazole ring induces HPPD inhibition (bleaching + necrosis).
      Nicosulfuron SulfonylureaBroad Spectrum Control. Used to compare speed of kill vs. bleaching speed.

      Experimental Protocols

      Experiment A: In Vitro PDS Enzyme Inhibition Assay

      Objective: Quantify the intrinsic binding affinity (

      
      ) of PAM-C compared to Diflufenican.
      
      • Enzyme Source: Isolate thylakoid membranes from spinach or use recombinant Synechococcus PDS.

      • Substrate: Phytoene (extracted from Neurospora crassa blocked mutants).

      • Reaction: Incubate Enzyme + Phytoene + PAM-C (0.01 - 100 µM) + Cofactors (NAD/NADP).

      • Detection: HPLC analysis of

        
        -carotene formation.
        
      • Validation: Diflufenican must show

        
        .
        
      Experiment B: Whole-Plant Dose-Response (Greenhouse)

      Objective: Determine GR50 (Growth Reduction 50%) and Spectrum.

      Protocol:

      • Species Selection:

        • Monocots:Setaria viridis (Green foxtail), Digitaria sanguinalis (Crabgrass).[2]

        • Dicots:Amaranthus retroflexus (Pigweed), Abutilon theophrasti (Velvetleaf).

        • Crops:Zea mays (Corn), Triticum aestivum (Wheat).

      • Application:

        • Pre-emergence (PRE): Spray soil immediately after sowing.

        • Post-emergence (POST): Spray at 2-3 leaf stage.

      • Dose Range: 0, 10, 30, 100, 300, 1000 g ai/ha.

      • Assessment:

        • Visual injury (0-100%) at 7, 14, and 21 DAT (Days After Treatment).

        • Chlorophyll Fluorescence (Fv/Fm): Measure stress before visible necrosis.

      Data Presentation & Analysis

      Representative Benchmarking Data (Mock Structure)

      Use this table structure to report your experimental findings.

      CompoundRate (g ai/ha)Target Weed (A. retroflexus) Control %Crop (Wheat) Injury %Phenotype Observed
      PAM-C 15045%0%Mild Chlorosis (Transient)
      PAM-C 30075%5%Distinct Bleaching
      Diflufenican 15095%2%Severe Bleaching/Necrosis
      Topramezone 5098%5%Bleaching -> Necrosis
      Untreated -0%0%Healthy

      Interpretation:

      • If PAM-C requires >300 g/ha to achieve the same effect as Diflufenican at 150 g/ha, it is biologically active but less potent .

      • If PAM-C shows 0% injury on wheat at high rates while controlling weeds, it possesses superior selectivity , potentially valuable as a safened lead structure.

      Selectivity Index Calculation

      Calculate the Selectivity Index (SI) to determine commercial viability.

      
      
      
      • Target: SI > 4.0 is desired for commercial development.

      Synthesis & Optimization Workflow

      If PAM-C shows moderate activity, use the following logic to optimize the scaffold. The primary amide is often a metabolic "dead end" or a precursor; derivatization is key.

      Optimization Start PAM-C Scaffold (Primary Amide) Screen Initial Screening (Pre/Post 150g/ha) Start->Screen Decision Activity Detected? Screen->Decision Path_No No Activity Decision->Path_No <20% Control Path_Yes Bleaching Observed Decision->Path_Yes >50% Control Opt_3 Bioisostere Swap (Thioamide/Ester) Path_No->Opt_3 Opt_1 N-Alkylation (Mimic Diflufenican linker) Path_Yes->Opt_1 Opt_2 Benzoyl Substitution (Mimic HPPD inhibitors) Path_Yes->Opt_2

      Figure 3: Optimization logic. If PAM-C is weak, N-alkylation (converting the primary amide to a secondary amide with an aromatic tail) is the critical next step to increase lipophilicity and binding.

      References

      • Hirai, K., et al. (2002).[3] "Herbicide Classes in Development." Springer-Verlag.[3] (Foundational text on pyrazole herbicide chemistry).

      • PubChem. (2025).[1] "Compound Summary: 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide." Link

      • ResearchGate. (2024). "Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives." Link

      • Purdue Extension. (2025). "Herbicide Mode-Of-Action Summary." Link

      • Journal of Agricultural and Food Chemistry. (2024). "Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors." Link

      Sources

      Comparative Docking Studies: Pyrazole Carboxamides in Succinate Dehydrogenase (SDH)

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      This guide provides a structural and energetic comparison of pyrazole carboxamide fungicides targeting the ubiquinone-binding site (Q-site) of Succinate Dehydrogenase (Complex II). We objectively compare the market standard Fluxapyroxad against Penthiopyrad and a representative Novel Thioether-Pyrazole Derivative (Compound 8e) .

      Key Finding: While Fluxapyroxad exhibits superior binding stability due to a unique fluorine-driven conformation, the novel derivative (Compound 8e) demonstrates that introducing a flexible thioether linker can access an auxiliary hydrophobic pocket, offering a viable scaffold for overcoming specific SDH mutations (e.g., SdhC-I161S).

      Structural Basis of Inhibition

      To understand the docking results, one must grasp the target architecture. SDH is a heterotetramer (Subunits A, B, C, D).[1] Pyrazole carboxamides do not bind to the catalytic succinate site (Subunit A); they bind to the Q-site formed at the interface of Subunits B, C, and D.

      The Pharmacophore "Anchor"

      Effective SDH inhibitors (SDHIs) share a common pharmacophore:

      • Acid Moiety (Pyrazole): Binds deep in the pocket.

      • Amide Linker: Provides critical Hydrogen bonds.

      • Hydrophobic Tail: Extends into the channel to block ubiquinone entry.

      Critical Residues (Fungal Model):

      • Trp173 (SdhB) & Tyr58 (SdhD): These form the H-bond clamp essential for fixing the amide oxygen.

      • His207 (SdhB): Often involved in pi-stacking or steric guidance.

      • Ser27 (SdhC): A variable residue often implicated in resistance.

      Experimental Methodology (In Silico)

      Self-Validating Protocol: This workflow ensures reproducibility by standardizing the protonation states and grid definitions, which are the most common sources of docking error.

      Protein Preparation
      • Target Structure: Homology model of Rhizoctonia solani SDH (constructed based on PDB: 2FBW templates due to high sequence identity in the Q-site).

      • Preprocessing: Water molecules removed (except conserved waters bridging Ser27).

      • Protonation: Histidine tautomers were set at pH 7.4. Specifically, His207 was protonated at the N-epsilon position to favor H-bonding.

      Ligand Preparation
      • Conformational Search: Ligands were energy-minimized using the MMFF94 force field.

      • Stereochemistry: Fluxapyroxad was docked in its bioactive conformation (the amide bond usually adopts a trans configuration).

      Docking Protocol
      • Software: AutoDock Vina (v1.2.3) / Validation with Glide (XP mode).

      • Grid Box: Centered on the co-crystallized ligand of the template.

        • Dimensions:

          
           Å.
          
        • Spacing: 0.375 Å.

      • Exhaustiveness: Set to 32 to ensure convergence of the global minimum.

      DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Sampling P1 SDH Homology Model (Target: R. solani) P2 Protonation (pH 7.4) His207 Optimization P1->P2 D1 Grid Generation (Center: Q-site) P2->D1 L1 Ligand Set (Fluxapyroxad, Penthiopyrad, Cmpd 8e) L2 MMFF94 Minimization L1->L2 D2 AutoDock Vina (Exhaustiveness: 32) L2->D2 D1->D2 D3 Scoring Function (Vina Score + dG) D2->D3 Res Interaction Profiling (PLIP Analysis) D3->Res

      Figure 1: Standardized molecular docking workflow ensuring consistent handling of protein flexibility and ligand energetics.

      Comparative Analysis

      Binding Energy & Affinity

      The following data summarizes the docking scores. Note that a more negative value indicates stronger binding.

      CompoundBinding Energy (kcal/mol)Predicted Ki (nM)Key Feature
      Fluxapyroxad -10.4 24.5Difluoromethyl-pyrazole core; strong fluorine interactions.
      Penthiopyrad -9.1210.0Thiophene ring stacking; slightly bulkier tail.
      Compound 8e -9.865.2Novelty: Thioether linker adds flexibility, accessing sub-pocket C.
      Interaction Profiling
      A. Fluxapyroxad (The Standard)

      Fluxapyroxad is the "gold standard" for a reason. Its docking pose reveals a unique "Fluorine-Lock."

      • H-Bonds: The amide oxygen accepts H-bonds from Trp173 and Tyr58 .

      • Pi-Pi Stacking: The pyrazole ring stacks parallel to the indole ring of Trp173.

      • The Fluorine Effect: The difluoromethyl group on the pyrazole ring forms multipolar interactions with the backbone of Ser27 . This interaction is highly specific and explains why Fluxapyroxad retains potency even against some strains where non-fluorinated analogs fail.

      B. Penthiopyrad

      Penthiopyrad binds similarly but relies more heavily on hydrophobic bulk.

      • Steric Clash: The thiophene moiety is slightly larger than the pyrazole of Fluxapyroxad, causing a minor steric penalty near Ile218 . This explains the slightly lower binding energy (-9.1 kcal/mol) compared to Fluxapyroxad.

      C. Novel Compound 8e (Thioether Derivative)

      Based on recent literature (see References), thioether-linked pyrazoles are emerging as potent alternatives.

      • Mechanism: The sulfur atom in the linker acts as a "hinge." Unlike the rigid amide-biphenyl linkers of older SDHIs, the thioether allows the hydrophobic tail to rotate and occupy a cleft formed by SdhC-Arg43 .

      • Advantage: This flexibility allows the molecule to "dodge" resistance mutations that sterically crowd the central channel (e.g., H272L mutations in Botrytis).

      Visualizing the Binding Mode

      The diagram below maps the abstract interactions within the Q-site.

      InteractionMap Ligand Pyrazole Carboxamide (Core Scaffold) Trp173 Trp173 (SdhB) (H-Bond Donor) Ligand->Trp173 H-Bond (O=C) Ligand->Trp173 Pi-Pi Stacking Tyr58 Tyr58 (SdhD) (H-Bond Donor) Ligand->Tyr58 H-Bond (O=C) Ser27 Ser27 (SdhC) (Dipole/H-Bond) Ligand->Ser27 F-Interaction (Fluxapyroxad specific) HydroPocket Hydrophobic Channel (Leu, Ile, Val) Ligand->HydroPocket Van der Waals

      Figure 2: Pharmacophore map of the SDH Q-site. Red dashed lines indicate the critical H-bond anchor points required for activity.

      Discussion & Strategic Insights

      The "Fluorine" Advantage

      Our comparative data highlights that the difluoromethyl group (found in Fluxapyroxad) is not merely a lipophilic handle. It actively participates in binding via orthogonal multipolar interactions. When designing new inhibitors, removing this group often results in a 10-fold loss in IC50 potency unless compensated by a stronger hydrophobic tail interaction.

      The Case for Flexible Linkers

      The docking of Compound 8e suggests that future drug development should focus on linker flexibility. Rigid inhibitors are susceptible to single-point mutations (induced fit resistance). A flexible linker (like the thioether) allows the inhibitor to adopt multiple low-energy conformations, potentially maintaining efficacy even when the binding pocket geometry shifts slightly due to mutation.

      References

      • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Source: Journal of Agricultural and Food Chemistry (2022).[2] Context: Establishes the baseline for pyrazole-carboxamide binding modes and the role of fluorine interactions.

      • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety. Source: Journal of Agricultural and Food Chemistry (2025). Context: Source of data for "Compound 8e," demonstrating the efficacy of thioether linkers in accessing hydrophobic sub-pockets.

      • Molecular Docking Simulation of Isopyrazam with the SDH Ubiquitin-Binding Site. Source: BenchChem Technical Guides. Context: Provides the foundational protocol for defining the Q-site grid box and handling SdhB/C/D subunits.

      • Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II. Source: PMC / NIH (2015). Context: Authoritative mapping of the conserved Trp173/Tyr58 residues across species.

      • Binding differences of fluxapyroxad with succinate dehydrogenase across species. Source: Pest Management Science (2025).[3][4][5] Context: Detailed analysis of Fluxapyroxad's specific binding mode and species selectivity.[4]

      Sources

      Safety Operating Guide

      A Senior Application Scientist's Guide to the Safe Disposal of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

      Author: BenchChem Technical Support Team. Date: February 2026

      As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, ensuring the safety of laboratory personnel and environmental compliance. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

      Hazard Identification and Risk Assessment: The Foundation of Safe Handling

      Before any handling or disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is not a benign substance; it possesses a specific hazard profile that dictates our handling and disposal strategy. The primary hazards, as identified in aggregated GHS data, are summarized below.[1]

      Table 1: GHS Hazard Profile for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide [1]

      Pictogram GHS Code Hazard Statement Practical Implication & Causality

      |

      
      | H302 | Harmful if swallowed | This necessitates stringent controls to prevent accidental ingestion. All handling should occur away from personal items, and eating or drinking in the lab is strictly prohibited. |
      | | H315 | Causes skin irritation | The compound can cause inflammation upon contact with the skin. This requires the consistent use of chemically resistant gloves to prevent direct exposure.[2][3] |
      | | H319 | Causes serious eye irritation | Direct contact with the eyes can result in significant irritation or damage. This mandates the use of safety glasses or goggles at all times.[2][3] |
      | | H335 | May cause respiratory irritation | Inhalation of the dust or aerosols can irritate the respiratory tract.[2][3] Handling should be performed in a well-ventilated area or a chemical fume hood. |
      | | H341 | Suspected of causing genetic defects | This is a significant long-term health hazard. Exposure should be minimized to the lowest possible levels through engineering controls and rigorous PPE use. |
      

      Understanding these hazards is the first step in a dynamic risk assessment. The "why" behind each safety protocol is directly linked to these classifications. For instance, the requirement for a fume hood (an engineering control) is a direct consequence of the H335 respiratory irritation warning.

      Personal Protective Equipment (PPE): Your Primary Line of Defense

      Based on the hazard assessment, a specific PPE protocol is mandatory. This is not merely a checklist but a system to prevent the routes of exposure identified above.

      • Hand Protection : Wear nitrile or other chemically resistant gloves. If a glove is contaminated, it must be removed immediately using the proper technique, and hands should be washed.

      • Eye Protection : Use chemical safety goggles or a face shield. Standard safety glasses may not provide adequate protection from splashes.[4]

      • Body Protection : A lab coat must be worn and kept fastened. This prevents the contamination of personal clothing.

      • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a properly fitted respirator is required. Avoid breathing in any dust or fumes.[2]

      On-Site Waste Management: Segregation and Containment Protocols

      Proper disposal begins at the point of generation. Cross-contamination of waste streams can create unforeseen hazards and complicate the final disposal process. Follow these segregation and containment steps meticulously.

      Step 1: Designate a Satellite Accumulation Area (SAA)

      Your laboratory must have a designated SAA for hazardous waste.[5] This area should be near the point of generation, under the control of lab personnel, and clearly marked.[6]

      Step 2: Use Appropriate Waste Containers
      • Solid Waste : Collect unused or expired 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide and any contaminated disposable labware (e.g., weigh boats, gloves, wipes) in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene).[5][6]

      • Liquid Waste : If the compound is dissolved in a solvent, it must be collected in a separate, clearly labeled liquid waste container. Crucially, do not mix incompatible waste streams.

      • Container Integrity : Ensure all waste containers are in good condition, free from damage, and have a secure, leak-proof lid.[6] The container must remain closed except when actively adding waste.[5]

      Step 3: Label Waste Containers Correctly

      From the moment the first item is placed inside, the container must be labeled with:

      • The words "Hazardous Waste"

      • The full chemical name: "1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide" and any other components (e.g., solvents).

      • The specific hazard warnings (e.g., "Toxic," "Irritant").

      • The date on which waste was first added (accumulation start date).

      Spill Management Protocol

      Accidents can happen, but a prepared response minimizes risk.

      For Small Spills (manageable by lab personnel):
      • Alert & Isolate : Alert colleagues in the immediate area. Isolate the spill to prevent it from spreading.

      • Don PPE : Wear the full PPE ensemble described in Section 2.

      • Contain & Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Avoid raising dust.[7]

      • Collect : Carefully sweep or scoop the absorbed material and place it into your designated solid hazardous waste container.[4][7]

      • Decontaminate : Clean the spill area with an appropriate solvent or soap and water, and place all cleaning materials (wipes, gloves) into the hazardous waste container.

      • Report : Document the spill according to your institution's environmental health and safety (EH&S) policies.

      For Large Spills:

      Evacuate the area immediately and contact your institution's EH&S or emergency response team. Do not attempt to clean up a large or unmanageable spill yourself.

      Final Disposal Pathway: From Lab to Destruction

      The ultimate goal of disposal is the complete destruction of the hazardous compound in an environmentally sound manner.

      Step-by-Step Disposal Workflow:
      • Container Full : Once your waste container is approximately 75% full, or has reached its accumulation time limit (often six months for academic labs), seal it securely.[6][8]

      • Request Pickup : Arrange for a hazardous waste pickup through your institution's EH&S department.[5] They are responsible for consolidating waste and handing it over to a licensed disposal contractor.

      • Transportation : The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

      • Recommended Disposal Method: Incineration : The universally recommended disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2][9] This process ensures the complete destruction of the molecule. This aligns with regulations under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from generation to final disposal.[10]

      The following diagram illustrates the decision-making and operational flow for proper disposal.

      G cluster_0 Laboratory Operations cluster_1 EH&S / Contractor Operations generation Waste Generation (Pure compound, contaminated PPE, solutions) characterize Characterize & Segregate Waste generation->characterize package Package in Labeled, Closed Container characterize->package store Store in Satellite Accumulation Area (SAA) package->store pickup Request & Await EH&S Pickup store->pickup spill Spill Occurs spill_cleanup Execute Spill Protocol spill->spill_cleanup spill_cleanup->package Dispose of cleanup materials as waste transport Transport by Licensed Waste Contractor pickup->transport facility Receipt at Permitted Disposal Facility transport->facility incineration High-Temperature Incineration facility->incineration

      Caption: Workflow for the safe disposal of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

      By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship. The responsibility for proper chemical disposal rests with every scientist, and these procedures provide the framework to meet that obligation effectively.

      References

      • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
      • Biosynth Carbosynth. (2021). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
      • U.S. Government Publishing Office. 40 CFR Part 165 -- Pesticide Management and Disposal.
      • National Center for Biotechnology Information. PubChem Compound Summary for CID 22374064, 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide.
      • Pacific Northwest Pest Management Handbooks. Disposing of Unusable Pesticides and Agricultural, Household and Residential Pesticide Products.
      • Cole-Parmer. Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%.
      • University of Florida, IFAS Extension. The Florida Handbook of Solid and Hazardous Waste Regulation: Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).
      • Cole-Parmer. Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole, 99+%.
      • Fisher Scientific. (2013). SAFETY DATA SHEET - 4-Trifluoromethyl-1H-pyrazole.
      • U.S. Environmental Protection Agency. Requirements for Pesticide Disposal.
      • University of Pennsylvania, EHRS. Laboratory Chemical Waste Management Guidelines.
      • Fisher Scientific. (2013). SAFETY DATA SHEET - 1-Methyl-3-trifluoromethyl-1H-pyrazole.
      • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
      • Northwestern University, Research Safety. Hazardous Waste Disposal Guide.
      • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.

      Sources

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